Acetyl-Hirudin (53-65) (sulfated)
Description
BenchChem offers high-quality Acetyl-Hirudin (53-65) (sulfated) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-Hirudin (53-65) (sulfated) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H100N14O32S/c1-6-36(4)60(85-65(106)44(22-27-57(96)97)78-62(103)41(19-24-54(90)91)79-67(108)47(30-38-11-8-7-9-12-38)84-69(110)50(33-59(100)101)76-53(89)34-74-61(102)49(32-58(98)99)75-37(5)87)71(112)86-28-10-13-51(86)70(111)80-43(21-26-56(94)95)63(104)77-42(20-25-55(92)93)64(105)83-48(31-39-14-16-40(17-15-39)118-119(115,116)117)68(109)82-46(29-35(2)3)66(107)81-45(72(113)114)18-23-52(73)88/h7-9,11-12,14-17,35-36,41-51,60H,6,10,13,18-34H2,1-5H3,(H2,73,88)(H,74,102)(H,75,87)(H,76,89)(H,77,104)(H,78,103)(H,79,108)(H,80,111)(H,81,107)(H,82,109)(H,83,105)(H,84,110)(H,85,106)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H,115,116,117)/t36-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,60+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPIXTAAZOCKCV-REWSTJKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H100N14O32S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1705.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Acetyl-Hirudin (53-65) (sulfated): A Deep Dive into its Mechanism of Action as a Potent Thrombin Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Thrombin and the Promise of Hirudin Peptides
Thrombin, a serine protease, stands as the central effector enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation.[1] Its pivotal role extends beyond hemostasis, influencing a myriad of physiological and pathophysiological processes including inflammation, angiogenesis, and tumor biology.[2] The potent and specific inhibition of thrombin is a cornerstone of anticoagulant therapy. Hirudin, a naturally occurring 65-amino acid peptide from the salivary glands of the medicinal leech Hirudo medicinalis, is the most potent natural inhibitor of thrombin known.[1][3] Its mechanism of action involves a unique bimodal interaction with thrombin, engaging both the active site and a non-catalytic site known as the fibrinogen recognition site or exosite I.[4][5]
The C-terminal tail of hirudin, particularly the fragment encompassing residues 53-65, is crucial for its high-affinity binding to thrombin's exosite I.[6] This region is characterized by a high density of acidic amino acid residues and a critical sulfated tyrosine. Synthetic peptides derived from this C-terminal region, such as Acetyl-Hirudin (53-65) (sulfated), have emerged as powerful tools for research and as promising candidates for therapeutic development. This guide provides a comprehensive technical overview of the mechanism of action of Acetyl-Hirudin (53-65) (sulfated), detailing its molecular interactions with thrombin, the critical role of its chemical modifications, and the experimental methodologies used to characterize its function.
While the user specified the (53-65) fragment, the most extensively characterized and commercially available acetylated and sulfated C-terminal fragments are Acetyl-Hirudin (54-65) and (55-65). The principles of action are conserved across these overlapping fragments. For the purpose of this guide, we will refer to the general (53-65) region and provide specific sequence data for the well-documented variants.
Molecular Mechanism of Action: A Tale of Two Modifications
The potent inhibitory activity of Acetyl-Hirudin (53-65) (sulfated) is not merely a function of its amino acid sequence but is significantly enhanced by two key chemical modifications: N-terminal acetylation and tyrosine sulfation.
The Amino Acid Sequence: A Foundation for Interaction
The C-terminal fragment of hirudin is rich in acidic residues (aspartic and glutamic acid), which play a important role in the electrostatic interactions with the positively charged exosite I of thrombin. The sequences for the closely related and well-studied (54-65) and (55-65) fragments are as follows:
-
Acetyl-Hirudin (54-65) (sulfated): Ac-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln[7][8]
-
Acetyl-Hirudin (55-65) (sulfated): Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln[7][9]
These sequences form an extended conformation that wraps around thrombin, making numerous contacts with exosite I.[4][5]
The Pivotal Role of Tyrosine Sulfation
The post-translational sulfation of the tyrosine residue (Tyr63 in full-length hirudin) is the single most important modification for the high-affinity binding of the C-terminal tail to thrombin. This modification introduces a negatively charged sulfate group, which dramatically enhances the electrostatic interactions with positively charged residues in exosite I. The presence of this sulfate group can increase the affinity of the peptide for thrombin by more than an order of magnitude.
The crystal structure of a sulfo-hirudin-thrombin complex reveals that the sulfate group of the sulfated tyrosine forms a strong salt bridge with Lys81 of thrombin. This interaction forces a conformational change in the Lys81 side-chain, creating a more favorable binding pocket. This, combined with an extended hydrogen-bond network, accounts for the significantly increased affinity of the sulfated form compared to its non-sulfated counterpart.
The Impact of N-Terminal Acetylation
N-terminal acetylation, or "capping," is a common modification in peptide synthesis that can enhance the stability and alter the physicochemical properties of a peptide.[10] In the context of Acetyl-Hirudin (53-65) (sulfated), acetylation of the N-terminal amine group removes its positive charge. This can have several consequences:
-
Increased Stability: Capping the N-terminus can protect the peptide from degradation by aminopeptidases.[10]
-
Altered Binding Kinetics: By neutralizing the positive charge at the N-terminus, acetylation may subtly modulate the electrostatic interactions with thrombin, potentially influencing the on- and off-rates of binding.
-
Improved Solubility: Depending on the overall sequence, N-terminal acetylation can sometimes improve the solubility of a peptide.[11]
While the enhancement in binding affinity from sulfation is well-documented, the precise quantitative contribution of N-terminal acetylation to the anticoagulant activity of this specific fragment is less detailed in the literature. However, it is a crucial modification for creating a stable and well-defined synthetic inhibitor.
Inhibitory Action on Thrombin's Signaling Pathways
The binding of Acetyl-Hirudin (53-65) (sulfated) to thrombin's exosite I effectively blocks the interaction of thrombin with its macromolecular substrates, most notably fibrinogen. This directly inhibits the final step of the coagulation cascade.
Figure 1: Inhibition of the Coagulation Cascade. Acetyl-Hirudin (53-65) (sulfated) binds to thrombin's exosite I, preventing the cleavage of fibrinogen to fibrin and thus inhibiting clot formation.
Beyond its role in coagulation, thrombin is a potent signaling molecule that activates a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs), particularly PAR1, PAR3, and PAR4.[2] Activation of PARs on platelets, endothelial cells, and other cells triggers a range of cellular responses, including platelet aggregation, inflammation, and cell proliferation. By binding to exosite I, Acetyl-Hirudin (53-65) (sulfated) can allosterically hinder the interaction of thrombin with PARs, thereby attenuating these non-hemostatic signaling pathways.
Figure 2: Inhibition of Thrombin-Mediated PAR Signaling. By binding to exosite I, Acetyl-Hirudin (53-65) (sulfated) can allosterically inhibit the activation of PARs by thrombin, thereby modulating cellular responses beyond coagulation.
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of hirudin and its fragments is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The sulfation of the C-terminal tyrosine residue has a profound impact on these values.
| Compound | Ki (approximate) | IC50 (Thrombin Time) | Reference(s) |
| Recombinant Hirudin (desulfated) | ~300 fM | - | |
| Natural Hirudin (sulfated) | ~25 fM | - | |
| Hirudin (45-65) (desulfated) | 760 nM (for fibrinogen hydrolysis) | - | [12] |
| Sulfated Hirudin Peptides | Significantly lower Ki/IC50 than desulfated counterparts | Potency increased by an order of magnitude | |
| Acetyl-Hirudin (45-65) (desulfated) | 0.11 µM (human α-thrombin) | - | [13] |
Experimental Protocols for Characterization
A robust characterization of Acetyl-Hirudin (53-65) (sulfated) involves a combination of peptide synthesis, functional coagulation assays, and biophysical techniques to determine binding kinetics.
Synthesis of Acetyl-Hirudin (53-65) (sulfated)
The synthesis of this modified peptide is a multi-step process typically involving solid-phase peptide synthesis (SPPS) followed by sulfation and N-terminal acetylation.
1. Solid-Phase Peptide Synthesis (SPPS):
-
The peptide is assembled on a solid support resin, typically starting from the C-terminal amino acid.
-
Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed for the temporary protection of the α-amino group of the incoming amino acids.
-
Side-chain protecting groups are used for reactive amino acid residues. For the tyrosine that will be sulfated, a protecting group that can be selectively removed is required.
2. N-Terminal Acetylation:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide-resin is treated with an acetylating agent, such as acetic anhydride, in the presence of a base.[11][14] This "caps" the N-terminus.
3. Cleavage and Deprotection:
-
The peptide is cleaved from the resin, and most side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
4. Tyrosine Sulfation:
-
The purified, deprotected peptide is subjected to a sulfation reaction. A common method involves the use of a sulfur trioxide-pyridine complex or dicyclohexylcarbodiimide (DCC) in the presence of sulfuric acid.[15] These reactions must be performed under anhydrous conditions to prevent hydrolysis of the reagents.
5. Purification:
-
The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Figure 3: Synthetic Workflow for Acetyl-Hirudin (53-65) (sulfated). A general schematic outlining the key steps in the chemical synthesis of the modified peptide.
Functional Coagulation Assays
1. Activated Partial Thromboplastin Time (aPTT) Assay:
-
Principle: The aPTT assay measures the time it takes for a clot to form in plasma after the addition of a reagent that activates the intrinsic and common coagulation pathways. Direct thrombin inhibitors like hirudin fragments will prolong the aPTT.[16]
-
Protocol:
-
Prepare a series of dilutions of Acetyl-Hirudin (53-65) (sulfated) in a suitable buffer.
-
In a test tube or cuvette pre-warmed to 37°C, mix platelet-poor plasma with the hirudin peptide solution.
-
Add an aPTT reagent (containing a contact activator and phospholipids) and incubate for a defined period (e.g., 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding pre-warmed calcium chloride solution.
-
Measure the time to clot formation using a coagulometer.
-
Plot the clotting time against the concentration of the hirudin peptide to determine the dose-response relationship.
-
-
Causality and Trustworthiness: This assay provides a measure of the overall anticoagulant effect of the peptide in a plasma environment, reflecting its ability to inhibit thrombin-mediated fibrin clot formation. Running appropriate controls (buffer alone, standard anticoagulants) ensures the validity of the results.
2. Thrombin Time (TT) Assay:
-
Principle: The TT assay directly measures the rate of conversion of fibrinogen to fibrin by exogenous thrombin. It is highly sensitive to the presence of thrombin inhibitors.
-
Protocol:
-
Prepare dilutions of the hirudin peptide as for the aPTT assay.
-
In a pre-warmed cuvette, mix platelet-poor plasma with the hirudin peptide solution and incubate briefly at 37°C.
-
Add a known amount of a standardized thrombin solution to initiate clotting.
-
Measure the time to clot formation.
-
A standard curve can be generated to quantify the inhibitory activity.
-
-
Causality and Trustworthiness: The TT assay is a more direct measure of thrombin inhibition than the aPTT. Its specificity for the final step of coagulation makes it a reliable method for assessing the potency of direct thrombin inhibitors.
Biophysical Characterization: Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that allows for the real-time measurement of the binding kinetics (association and dissociation rates) and affinity of a peptide to its protein target.[17]
-
Protocol:
-
Immobilization: Covalently immobilize purified human α-thrombin onto a sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of Acetyl-Hirudin (53-65) (sulfated) over the sensor chip surface and monitor the change in the SPR signal in real-time. This provides data on the association phase.
-
Dissociation Analysis: After the association phase, flow a buffer free of the peptide over the chip to monitor the dissociation of the peptide-thrombin complex.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
-
Causality and Trustworthiness: SPR provides a detailed quantitative description of the molecular interaction, independent of the complexities of a plasma-based assay. Proper referencing (subtracting the signal from a control flow cell) and data fitting are crucial for obtaining reliable kinetic parameters. Optimizing buffer conditions and flow rates is important, especially for small molecule or peptide interactions, to minimize non-specific binding and mass transport limitations.[2]
Conclusion
Acetyl-Hirudin (53-65) (sulfated) represents a highly potent and specific inhibitor of thrombin, deriving its mechanism of action from the synergistic effects of its amino acid sequence and crucial chemical modifications. Its C-terminal peptide backbone, rich in acidic residues, targets the exosite I of thrombin, a site essential for the recognition of fibrinogen and other macromolecular substrates. The sulfation of a key tyrosine residue dramatically enhances the binding affinity through strengthened electrostatic interactions. N-terminal acetylation provides stability and contributes to the overall physicochemical properties of the peptide.
By effectively blocking thrombin's enzymatic activity and its signaling functions, Acetyl-Hirudin (53-65) (sulfated) serves as a powerful tool for research into the multifaceted roles of thrombin in health and disease. The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, is essential for its application in basic research and for the development of novel anticoagulant therapies.
References
-
Pathologies at the nexus of blood coagulation and inflammation: thrombin in hemostasis, cancer, and beyond - PMC. (URL: [Link])
-
Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition - PMC. (URL: [Link])
-
Hirudin - QYAOBIO. (URL: [Link])
-
4HTC: THE REFINED STRUCTURE OF THE HIRUDIN-THROMBIN COMPLEX - RCSB PDB. (URL: [Link])
-
Coagulation and non-coagulation effects of thrombin - PubMed. (URL: [Link])
-
The Structure of a Complex of Bovine &-Thrombin and Recombinant Hirudin at 2.8-A Resolution - EngagedScholarship@CSU. (URL: [Link])
-
N-Terminus Acetylation Protocol - CDN. (URL: [Link])
-
Direct Thrombin Inhibitor (DTI) Harmonization Protocol for VADs. (URL: [Link])
-
A highly efficient in situ N-acetylation approach for solid phase synthesis. (URL: [Link])
-
Screening Tests in Haemostasis: The APTT. (URL: [Link])
-
Acetylated Peptide Synthesis - CD Formulation. (URL: [Link])
-
The structural elements of hirudin which bind to the fibrinogen recognition site of thrombin are exclusively located within its acidic C-terminal tail - PubMed. (URL: [Link])
-
Comparison of hirudin and hirudin PA C-terminal fragments and related analogs as antithrombin agents - PubMed. (URL: [Link])
-
3HTC: THE STRUCTURE OF A COMPLEX OF RECOMBINANT HIRUDIN AND HUMAN ALPHA-THROMBIN - RCSB PDB. (URL: [Link])
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. (URL: [Link])
-
PT and aPTT. (URL: [Link])
-
Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. (URL: [Link])
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments - Nicoya Lifesciences. (URL: [Link])
-
Troubleshooting an isolate prolongation of activated partial thromboplastin time in a patient with acute myocardial infarction—a paradigmatic case report - PMC. (URL: [Link])
-
PART 15 Troubleshooting Issues with Coagulation laboratory tests - WFH. (URL: [Link])
-
Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. (URL: [Link])
-
Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. (URL: [Link])
-
Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. (URL: [Link])
-
Hirudin - Wikipedia. (URL: [Link])
-
HPLC profile of [D_Phe45,Arg47]hirudin45.65 (P53) and peaks before (A)... - ResearchGate. (URL: [Link])
-
Quantitative comparison of recombinant hirudin's antithrombotic and anticoagulant activities with those of heparin - PubMed. (URL: [Link])
-
Mechanism of the inhibition of alpha-thrombin by hirudin-derived fragments hirudin(1-47) and hirudin(45-65) - PubMed. (URL: [Link])
Sources
- 1. Hirudin - Wikipedia [en.wikipedia.org]
- 2. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review [frontiersin.org]
- 4. Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. The structural elements of hirudin which bind to the fibrinogen recognition site of thrombin are exclusively located within its acidic C-terminal tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qyaobio.com [qyaobio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
- 13. A highly efficient in situ N-acetylation approach for solid phase synthesis | Prof. Assaf Friedler's Lab [friedlerlab.huji.ac.il]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 16. affiniteinstruments.com [affiniteinstruments.com]
- 17. nicoyalife.com [nicoyalife.com]
Technical Guide: Function of Acetyl-Hirudin (53-65) (Sulfated) in Coagulation
Executive Summary
Acetyl-Hirudin (53-65) (sulfated) is a synthetic, C-terminal peptide fragment derived from the medicinal leech protein hirudin. Unlike small-molecule direct thrombin inhibitors (DTIs) that target the catalytic active site, this peptide functions as a specific Exosite I inhibitor .
Its primary utility in coagulation research and drug development lies in its ability to decouple thrombin’s fibrinogen-clotting activity from its catalytic amidolytic activity. The presence of a sulfate group on Tyrosine-63 is the critical molecular determinant, enhancing binding affinity to thrombin by approximately 10-fold compared to its non-sulfated counterpart. This guide details the molecular mechanism, kinetic advantages, and validated experimental protocols for utilizing this peptide.
Molecular Architecture & Sequence
The peptide corresponds to the acidic C-terminal tail of Hirudin Variant 1 (HV1). The N-terminal acetylation mimics the native protein backbone continuity (preventing charge interference) and enhances stability against aminopeptidases.
Sequence Specification
| Position | Residue | Chemical Property | Function |
| N-Term | Acetyl | Capping Group | Stability / Charge Neutralization |
| 53 | Asp (D) | Acidic (-) | Electrostatic Steering |
| 54 | Gly (G) | Non-polar | Flexibility |
| 55 | Asp (D) | Acidic (-) | Electrostatic Steering |
| 56 | Phe (F) | Hydrophobic | Hydrophobic Core Interaction |
| 57 | Glu (E) | Acidic (-) | Electrostatic Steering |
| 58 | Glu (E) | Acidic (-) | Electrostatic Steering |
| 59 | Ile (I) | Hydrophobic | Hydrophobic Core Interaction |
| 60 | Pro (P) | Cyclic | Structural Rigidity (Helix termination) |
| 61 | Glu (E) | Acidic (-) | Electrostatic Steering |
| 62 | Glu (E) | Acidic (-) | Electrostatic Steering |
| 63 | Tyr (Y-SO3) | Sulfated/Aromatic | Critical Exosite I Anchor |
| 64 | Leu (L) | Hydrophobic | Hydrophobic Interaction |
| 65 | Gln (Q) | Polar | C-terminal Cap |
The Role of Sulfation (Tyr63)
In native hirudin, Tyr63 is post-translationally sulfated. This modification creates a high-density negative charge that forms a salt bridge with the basic residues (Arg73, Arg77, Lys149 ) within Thrombin’s anion-binding Exosite I.
-
Non-sulfated:
-
Sulfated:
The sulfation is not merely an enhancer; it is the primary driver for the "fast-on" rate of the inhibitor, electrostatically steering the peptide into the positively charged exosite.
Mechanism of Action: Exosite I Inhibition
Thrombin possesses two distinct electropositive patches (Exosites) flanking the active site. Acetyl-Hirudin (53-65) binds exclusively to Exosite I (the Fibrinogen Recognition Site).
Mode of Inhibition
-
Steric Hindrance: By occupying Exosite I, the peptide physically blocks the docking of bulky macromolecular substrates like Fibrinogen and the Thrombin Receptor (PAR-1) .
-
Active Site Accessibility: Crucially, the peptide does not bind to the catalytic active site (Ser195/His57/Asp102). Small synthetic substrates (e.g., Chromogenic S-2238) can still enter the active site and be cleaved.
This unique mechanism allows researchers to distinguish between steric inhibition (clotting prevention) and catalytic inhibition (amidolytic prevention).
Pathway Visualization
The following diagram illustrates the selective inhibition mechanism.
Figure 1: Mechanism of Action. The sulfated peptide occupies Exosite I, blocking Fibrinogen docking while leaving the Active Site accessible to small molecules.
Comparative Kinetics: Sulfated vs. Non-Sulfated
For drug development and assay calibration, understanding the kinetic impact of the sulfate group is vital. The table below summarizes consensus data from equilibrium binding studies.
| Parameter | Ac-Hirudin (53-65) Sulfated | Ac-Hirudin (53-65) Non-Sulfated | Impact of Sulfation |
| Dissociation Constant ( | ~10-20x Higher Affinity | ||
| Binding Energy ( | High (Entropy driven by water release) | Moderate | Sulfation stabilizes the complex via salt bridges. |
| Thrombin Time ( | Low nanomolar range | Micromolar range | Significant potency increase. |
| S-2238 Inhibition ( | No Inhibition ( | No Inhibition ( | Neither form blocks the active site. |
Expert Insight: When using this peptide as a control in surface plasmon resonance (SPR) or ELISA, the non-sulfated version is often an inadequate negative control due to its residual weak binding. A scrambled sequence is preferred as a true negative control.
Experimental Protocols
These protocols are designed to validate the peptide's activity and distinguish its mechanism from active-site inhibitors (like Argatroban).
Protocol A: Thrombin Time (Clotting Assay)
Objective: Demonstrate inhibition of fibrinogen cleavage.[1][2][3]
Reagents:
-
Buffer: TBS-BSA (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
Thrombin: Human
-thrombin (0.1 U/mL final). -
Fibrinogen: Human fibrinogen (2 mg/mL).
-
Inhibitor: Ac-Hirudin(53-65)-SO3 (Serial dilutions: 0 nM to 500 nM).
Workflow:
-
Incubation: Mix 50
L of Thrombin with 50 L of Inhibitor in a clotting cuvette. Incubate for 5 minutes at 37°C. -
Initiation: Add 100
L of pre-warmed Fibrinogen. -
Measurement: Measure time to clot formation using a mechanical coagulometer or optical density at 405 nm (turbidity).
-
Result: Clotting time should increase dose-dependently.
should be in the low nanomolar range (~20-50 nM).
Protocol B: Chromogenic Substrate Assay (The "Negative" Test)
Objective: Verify the active site remains open (proving Exosite specificity).
Reagents:
-
Substrate: S-2238 (Chromogenix) or equivalent (H-D-Phe-Pip-Arg-pNA).
-
Stop Solution: 20% Acetic Acid.
Workflow:
-
Incubation: Mix 50
L Thrombin + 50 L Inhibitor (High concentration: 1 M). Incubate 5 min at 37°C. -
Control: Mix 50
L Thrombin + 50 L Buffer (No inhibitor). -
Initiation: Add 100
L S-2238 (100 M). -
Reaction: Incubate 5-10 minutes.
-
Termination: Add 50
L Stop Solution. -
Read: Absorbance at 405 nm.
-
Result: The Absorbance of the Inhibitor sample should be nearly identical (>95%) to the Control. If absorbance drops significantly, the peptide is contaminated or non-specific.
Assay Logic Flow
Figure 2: Experimental Logic. This flowchart demonstrates how to use the peptide to differentiate substrate recognition sites.
Drug Development Context: From Fragment to Bivalirudin
Acetyl-Hirudin (53-65) is the intellectual ancestor of the drug Bivalirudin (Angiomax) .
-
Hirudin (Native): Irreversible, immunogenic, difficult to monitor.
-
Hirugen (The Fragment): Ac-Hirudin(53-64)-SO3. Good safety, but only blocks the exosite (weak anticoagulant alone).
-
Hirulog (Bivalirudin): Researchers linked the Ac-Hirudin(53-65) fragment (Exosite binder) to a D-Phe-Pro-Arg-Pro sequence (Active site binder) via a poly-glycine linker.
Research Application: Ac-Hirudin (53-65) sulfated is currently used to "protect" Exosite I during structural studies or to prevent thrombin-mediated platelet activation (via PAR-1) without stopping the cleavage of small fluorogenic probes in high-throughput screening.
References
-
Maraganore, J. M., et al. (1989). "Design and characterization of hirulogs: a novel class of bivalent peptide inhibitors of thrombin." Biochemistry.
-
Skrzypczak-Jankun, E., et al. (1991). "Structure of the hirugen and hirulog 1 complexes of alpha-thrombin." Journal of Molecular Biology.
-
Stone, S. R., & Hofsteenge, J. (1986). "Kinetics of the inhibition of thrombin by hirudin." Biochemistry.
-
Di Cera, E. (2008). "Thrombin interactions." Chest.
-
Naski, M. C., et al. (1990).[8] "The COOH-terminal domain of hirudin. An exosite-directed competitive inhibitor of the interaction of alpha-thrombin with fibrinogen."[7] Journal of Biological Chemistry.
Sources
- 1. Thrombin inhibition by hirudin: how hirudin inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hirudin binding reveals key determinants of thrombin allostery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Conversion of recombinant hirudin to the natural form by in vitro tyrosine sulfation. Differential substrate specificities of leech and bovine tyrosylprotein sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic & Kinetic Characterization of Acetyl-Hirudin (53-65) Sulfated Binding to Thrombin
Executive Summary & Mechanistic Core
Acetyl-Hirudin (53-65) (sulfated) is a synthetic C-terminal peptide mimetic of hirudin, the potent anticoagulant from the medicinal leech (Hirudo medicinalis). Unlike full-length hirudin, which blocks both the active site and the fibrinogen-binding site (Exosite I), this peptide fragment binds exclusively to Exosite I (the anion-binding exosite).
The critical determinant of its high affinity is the sulfation of Tyrosine-63 (Tyr63-SO₃⁻) . This post-translational modification (mimicked synthetically) creates a high-affinity electrostatic "anchor" that increases binding affinity (
The "Acidic Tail" Mechanism
The interaction is driven by electrostatic steering . The peptide is rich in acidic residues (Asp, Glu) and contains the sulfated tyrosine. These negatively charged moieties are attracted to the highly basic surface of Thrombin's Exosite I (rich in Lys and Arg residues).
-
Non-Sulfated Binding: Relies on weak hydrophobic interactions (Phe56) and general electrostatic attraction.
is typically in the micromolar ( ) range. -
Sulfated Binding: The sulfate group on Tyr63 forms a specific salt bridge network and induces a local conformational change, locking Phe56 deeper into the hydrophobic pocket.[1]
shifts to the nanomolar ( ) range.
Figure 1: Mechanism of Action. The peptide binds Exosite I, sterically hindering Fibrinogen access without blocking the catalytic active site directly.
Binding Affinity Data Profile
The following data synthesizes comparative binding kinetics from crystallographic and SPR studies.
| Parameter | Non-Sulfated Ac-Hir(53-65) | Sulfated Ac-Hir(53-65) | Fold Improvement |
| Dissociation Constant ( | ~1.5 - 10 | ~120 | ~10-80x |
| Association Rate ( | Slow ( | Fast ( | Electrostatic steering accelerates on-rate |
| Primary Interaction | Hydrophobic (Phe56) | Electrostatic + Hydrophobic | Tyr63-SO₃⁻ is critical |
| Inhibition Type | Competitive (vs Fibrinogen) | Competitive (vs Fibrinogen) | Binds Exosite I |
Key Insight: The sulfation does not merely add a charge; it structurally organizes the peptide, reducing the entropic cost of binding.
Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) – The Gold Standard
Objective: Determine kinetic constants (
Phase 1: Ligand Immobilization (Thrombin)
-
Chip: CM5 (Carboxymethylated Dextran).[2]
-
Reagents: EDC/NHS for amine coupling; Ethanolamine for blocking.
-
Buffer: HBS-EP+ (HEPES buffered saline, EDTA, P20 surfactant). pH 7.4.[3][4]
-
Step-by-Step:
-
Activation: Inject EDC/NHS (1:1) for 7 minutes at 10
. -
Ligand Injection: Dilute Human
-Thrombin to 10 in Acetate Buffer pH 5.0. Inject until reaching ~1000 RU (Response Units). Note: Keep density low to avoid mass transport limitations. -
Blocking: Inject 1M Ethanolamine-HCl (pH 8.5) for 7 minutes.
-
Phase 2: Kinetic Analysis (The Peptide)
-
Analyte: Acetyl-Hirudin (53-65) (sulfated).
-
Concentration Series: Prepare a 2-fold dilution series ranging from 0.1
to 10 (e.g., 5 to 1000 ). -
Cycle:
-
Association: Inject analyte for 120s at 30
(high flow reduces mass transport effects). -
Dissociation: Switch to running buffer for 300s.
-
Regeneration: Crucial Step. Since the peptide binds Exosite I, mild regeneration is usually sufficient. Use 2M NaCl (disrupts electrostatics) or 10 mM Glycine-HCl pH 2.5 for 30s.
-
-
Self-Validation:
-
Control Channel: Use an unmodified flow cell (activated/blocked without Thrombin) to subtract non-specific binding.
-
T-value: Ensure the mass transport coefficient (
) is significantly higher than the association rate ( ).
-
Figure 2: SPR Kinetic Assay Workflow.
Protocol B: Functional Specificity Check (Warning)
Critical Note: Do NOT use small chromogenic substrates (like S-2238) to measure the affinity of this peptide.
-
Reason: Ac-Hir(53-65) binds Exosite I. It does not occlude the active site where small substrates bind. An S-2238 assay will show no inhibition even at high peptide concentrations, leading to false negatives.
Correct Functional Assay: Fibrinogen Clotting Time.
-
Mix: Thrombin (final 1 nM) + Ac-Hir(53-65) (varying conc). Incubate 10 min at 37°C.
-
Add: Fibrinogen (2 mg/mL).
-
Measure: Time to clot formation (turbidity at 405 nm).
-
Result: Dose-dependent prolongation of clotting time.
Implications for Drug Development
The sulfated peptide represents a class of "Exosite Inhibitors."
-
Bivalirudin Context: The drug Bivalirudin is a bivalent inhibitor connecting this specific C-terminal tail (via a linker) to an active-site inhibitor (D-Phe-Pro-Arg). Understanding the
of the tail (sulfated vs non-sulfated) helps in optimizing the "retention time" of the drug on thrombin. -
Allosteric Modulation: While primarily steric, binding to Exosite I induces subtle allosteric changes in the active site (
binding loop), potentially altering thrombin's specificity for other substrates (e.g., Protein C).
References
-
Skrzypczak-Jankun, E., et al. (1991).[5] "Structure of the hirudin-thrombin complex." Journal of Molecular Biology, 221(4), 1379-1393. Link
-
Betz, A., et al. (1991). "Binding of the N-terminal and C-terminal fragments of hirudin to alpha-thrombin."[6] Biochemistry, 30(49), 11661-11666. Link
-
Stone, S. R., & Hofsteenge, J. (1986). "Kinetics of the inhibition of thrombin by hirudin." Biochemistry, 25(16), 4622-4628. Link
-
Maraganore, J. M., et al. (1989). "Anticoagulant activity of synthetic hirudin peptides." Journal of Biological Chemistry, 264(15), 8692-8698. Link
-
Ninnie, N. S., et al. (1990). "Sulfation of Tyrosine 63 in Hirudin." FEBS Letters, 261(2), 287-290.[7] Link
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Structural basis of RGD-hirudin binding to thrombin: Tyr3 and five C-terminal residues are crucial for inhibiting thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in interactions in complexes of hirudin derivatives and human alpha-thrombin due to different crystal forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production, properties, and thrombin inhibitory mechanism of hirudin amino-terminal core fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structural elements of hirudin which bind to the fibrinogen recognition site of thrombin are exclusively located within its acidic C-terminal tail - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acetyl-Hirudin (53-65) (sulfated) in In Vitro Coagulation Assays
Introduction: A Precision Tool for Coagulation Research
In the intricate cascade of hemostasis, thrombin stands as the central executioner, orchestrating the final steps of clot formation. For researchers navigating this complex landscape, precise and specific inhibition of thrombin is paramount. Acetyl-Hirudin (53-65) (sulfated) emerges as a highly refined tool for this purpose. This synthetic peptide fragment is derived from hirudin, the potent anticoagulant found in the salivary glands of the medicinal leech, Hirudo medicinalis.[1][2][3] Unlike broader-acting anticoagulants, Acetyl-Hirudin (53-65) (sulfated) offers a targeted and direct mechanism of action, making it an invaluable reagent for in vitro coagulation assays.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Acetyl-Hirudin (53-65) (sulfated) in fundamental coagulation assays, including the Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT).
Product Information and Handling
Characteristics:
| Property | Value |
| Description | A synthetic, sulfated acetylated peptide fragment of hirudin. |
| Appearance | White to off-white lyophilized powder. |
| Purity | ≥95% (as determined by HPLC). |
| Molecular Weight | Varies by specific synthesis, typically around 1500-2000 g/mol . |
Storage and Reconstitution:
Upon receipt, store the lyophilized powder at -20°C for long-term stability. For immediate use, the product can be stored at 4°C for a short period. It is recommended to reconstitute the lyophilized powder in sterile distilled water or a suitable aqueous buffer to a stock concentration of 1-10 mg/mL.[4] Briefly centrifuge the vial before opening to ensure all the powder is at the bottom. Once reconstituted, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. Reconstituted solutions are typically stable for up to one week at 4°C or for several months at -20°C.[4]
Mechanism of Action: Direct and Specific Thrombin Inhibition
Acetyl-Hirudin (53-65) (sulfated) functions as a direct thrombin inhibitor (DTI). Unlike indirect inhibitors such as heparin, which require a cofactor like antithrombin III, this hirudin fragment binds directly to thrombin.[5][6][7] Specifically, the C-terminal region of hirudin, from which this fragment is derived, interacts with the anion-binding exosite I of thrombin.[8][9] This exosite is crucial for substrate recognition, including fibrinogen. By occupying this site, Acetyl-Hirudin (53-65) (sulfated) effectively blocks thrombin's ability to cleave fibrinogen to fibrin, a critical step in clot formation.[10][11] The sulfation of a tyrosine residue within this fragment significantly enhances its binding affinity and inhibitory potency.[12]
Caption: Mechanism of Thrombin Inhibition.
Applications in In Vitro Coagulation Assays
The specificity of Acetyl-Hirudin (53-65) (sulfated) makes it an excellent tool for a variety of in vitro coagulation assays. Its primary utility lies in its ability to predictably prolong clotting times in a dose-dependent manner, allowing for the establishment of standard curves and the investigation of pro- and anticoagulant effects of other substances.
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
Principle:
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[13] The assay is initiated by the addition of a partial thromboplastin reagent (containing phospholipids) and an activator (e.g., silica, kaolin, or ellagic acid) to platelet-poor plasma. After a brief incubation, calcium chloride is added to trigger clot formation. The time to clot formation is measured. Acetyl-Hirudin (53-65) (sulfated) will prolong the aPTT by directly inhibiting thrombin, a key enzyme in the common pathway.[10][14]
Reagents and Materials:
-
Acetyl-Hirudin (53-65) (sulfated)
-
Platelet-Poor Plasma (PPP)
-
aPTT Reagent (containing a contact activator and phospholipids)
-
25 mM Calcium Chloride (CaCl2)
-
Coagulometer or a water bath and stopwatch
-
Calibrated pipettes and tips
Caption: PT Experimental Workflow.
Procedure:
-
Preparation of Acetyl-Hirudin Dilutions: Prepare a series of dilutions of the reconstituted Acetyl-Hirudin (53-65) (sulfated) stock solution.
-
Plasma Incubation: In a coagulometer cuvette, add 50 µL of platelet-poor plasma and 5 µL of the Acetyl-Hirudin dilution. Incubate for 1-2 minutes at 37°C.
-
Initiation of Clotting: Add 100 µL of pre-warmed PT reagent to the cuvette and start the timer.
-
Measurement: Record the time in seconds for the clot to form.
Expected Results:
The PT will be prolonged with increasing concentrations of Acetyl-Hirudin (53-65) (sulfated). A normal PT is typically 11-14 seconds. [15]The PT is generally less sensitive to hirudin than the aPTT. [16]
| Acetyl-Hirudin (µg/mL) | Expected PT (seconds) |
|---|---|
| 0 (Control) | 11 - 14 |
| 0.5 | ~15 - 18 |
| 1.0 | ~19 - 25 |
| 2.0 | > 30 |
Note: These are approximate values and should be determined empirically.
Protocol 3: Thrombin Time (TT) Assay
Principle:
The Thrombin Time (TT) assay directly measures the rate of conversion of fibrinogen to fibrin. [17]This is achieved by adding a known amount of thrombin to platelet-poor plasma and measuring the time to clot formation. The TT is highly sensitive to the presence of thrombin inhibitors. [18] Reagents and Materials:
-
Acetyl-Hirudin (53-65) (sulfated)
-
Platelet-Poor Plasma (PPP)
-
Thrombin Reagent (Bovine or Human, low concentration)
-
Coagulometer or a water bath and stopwatch
-
Calibrated pipettes and tips
Caption: Thrombin Time Experimental Workflow.
Procedure:
-
Preparation of Acetyl-Hirudin Dilutions: Prepare a series of dilutions of the reconstituted Acetyl-Hirudin (53-65) (sulfated) stock solution. Due to the high sensitivity of the TT, lower concentrations will be required compared to aPTT and PT assays.
-
Plasma Incubation: In a coagulometer cuvette, mix 100 µL of platelet-poor plasma with 10 µL of the Acetyl-Hirudin dilution. Incubate for 1-2 minutes at 37°C.
-
Initiation of Clotting: Add 100 µL of pre-warmed thrombin reagent to the cuvette and start the timer.
-
Measurement: Record the time in seconds for the clot to form.
Expected Results:
The TT is extremely sensitive to Acetyl-Hirudin (53-65) (sulfated) and will show significant prolongation even at low concentrations. A normal TT is typically 15-20 seconds.
| Acetyl-Hirudin (ng/mL) | Expected TT (seconds) |
| 0 (Control) | 15 - 20 |
| 25 | ~30 - 45 |
| 50 | > 60 |
| 100 | > 120 (often unclottable) |
Note: These are approximate values and should be determined empirically.
Troubleshooting
| Problem | Possible Cause | Solution |
| Inconsistent Results | Improper mixing of reagents. | Ensure thorough but gentle mixing of plasma and reagents. |
| Temperature fluctuations. | Maintain a constant 37°C incubation temperature. | |
| Pipetting errors. | Use calibrated pipettes and proper technique. | |
| No Clot Formation | Excessive concentration of Acetyl-Hirudin. | Perform serial dilutions to find the optimal concentration range. |
| Inactive reagents. | Check the expiration dates and proper storage of all reagents. | |
| Low fibrinogen in plasma. | Use a different plasma pool or measure fibrinogen levels. | |
| Short Clotting Times | Low concentration or inactive Acetyl-Hirudin. | Prepare fresh dilutions and verify stock concentration. |
| Pre-activated plasma sample. | Use fresh, properly collected and processed plasma. [19] |
References
- Production and functional characteristics of a novel hirudin variant with better anticoagulant activities than bivalirudin - PMC. (2025, September 7).
- Standard blood coagulation assays with hirudin variant HV1 (VV) of... - ResearchGate.
- Hirudin as alternative anticoagulant--a historical review - PubMed. (2002, October 15).
- Hirudin As Alternative Anticoagulant- A Historical Review - ResearchGate. (2025, August 7).
- Page 1 of 4 Enzymatic Assay of HIRUDIN1 PRINCIPLE: Hirudin + Thrombin > Hirudin/Thrombin complex + Thrombin (excess) Plasma ( - Sigma-Aldrich. (1998, March 16).
- Evaluation of the inhibition by heparin and hirudin of coagulation activation during r-tPA-induced thrombolysis - PubMed. (1989, August 15).
- Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC. (2017, December 21).
- Standard blood coagulation assays of putative hirudin variants HV2,... - ResearchGate.
- (PDF) Hirudin as an anticoagulant for both haematology and chemistry tests - ResearchGate. (2026, February 9).
- Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC.
- Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review.
- Acetyl-Hirudin (54-65) sulfated | rHCII Inhibitor | MedChemExpress.
- Hirudin versus heparin for use in whole blood in vitro biocompatibility models | Request PDF.
- Acetyl-Hirudin (55-65) sulfated | Polypeptide | MedChemExpress.
- Screening Tests in Haemostasis: The Thrombin Time. (2025, May 17).
- Clinical monitoring of hirudin and direct thrombin inhibitors - PubMed. (2001, October 15).
- Monitoring anticoagulant therapy by activated partial thromboplastin time: hirudin assessment. An evaluation of native blood and plasma assays - PubMed.
- Thrombin time coagulation assays of recombinant hirudin HV1... - ResearchGate.
- Laboratory assays for the evaluation of recombinant hirudin - PubMed.
- Pharmacological properties of hirudin and its derivatives. Potential clinical advantages over heparin - PubMed.
- Activated Clotting Time as an Appropriate Test to Compare Heparin and Direct Thrombin Inhibitors Such as Hirudin or Ro 46-6240 in Experimental Arterial Thrombosis.
- Technical file - Aniara Diagnostica.
- Hirudin - GenScript.
- Heparin Induced Thrombocytopenia Protocol Unexplained Plt fall (>50%) usually < 1 day if heparin exposure < 100 days, o.
- Hirudin - Wikipedia.
- Hirudin (H0393) - Product Information Sheet - Sigma-Aldrich.
- Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. (2021, April 16).
- Prothrombin Time - PhenX Toolkit: Protocols. (2021, August 16).
- Structure-function and refolding studies of the thrombin-specific inhibitor hirudin - PubMed.
- Activated partial thromboplastin time | Pathology Tests Explained. (2023, June 1).
- Screening Tests in Haemostasis: The APTT. (2025, July 21).
- Screening Tests in Haemostasis: The Prothrombin Time [PT]. (2024, October 2).
- Hirudin and hirudin analogues as new anticoagulant agents - PubMed.
- Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides.
- Prothrombin time (PT).
- Effect of hirudin versus heparin on hemocompatibility of blood contacting biomaterials: an in vitro study - PubMed. (2005, December 15).
- Hirudin (55-65) sulfated | Polypeptide - MedchemExpress.com.
Sources
- 1. Hirudin as alternative anticoagulant--a historical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Frontiers | Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review [frontiersin.org]
- 7. Pharmacological properties of hirudin and its derivatives. Potential clinical advantages over heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Production and functional characteristics of a novel hirudin variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hirudin - Wikipedia [en.wikipedia.org]
- 12. Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 14. Monitoring anticoagulant therapy by activated partial thromboplastin time: hirudin assessment. An evaluation of native blood and plasma assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. Laboratory assays for the evaluation of recombinant hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
- 18. aniara.com [aniara.com]
- 19. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
Application Note: Targeting Thrombin Exosite I with Sulfated Acetyl-Hirudin (53-65)
Executive Summary
Acetyl-Hirudin (53-65) (sulfated) is a synthetic peptide fragment derived from the C-terminal tail of the leech protein hirudin. Unlike full-length hirudin or small-molecule direct thrombin inhibitors (DTIs) like argatroban, this peptide specifically targets Exosite I (the anion-binding exosite) of thrombin without occluding the catalytic active site.
This Application Note details the strategic use of Acetyl-Hirudin (53-65) in Light Transmission Aggregometry (LTA). It serves as a critical tool for dissecting the molecular mechanisms of platelet activation, specifically distinguishing between thrombin's catalytic activity and its substrate recognition capabilities (tethering to PAR1/PAR4 or fibrinogen).
Mechanistic Principles
The Thrombin-Hirudin Interaction
Thrombin functions through two distinct regions:[1]
-
The Catalytic Active Site: Cleaves peptide bonds (e.g., in fibrinogen or PARs).
-
Exosite I (Anion-Binding Exosite): A positively charged surface patch that "tethers" substrates (fibrinogen, PAR1) to the enzyme, increasing catalytic efficiency by orders of magnitude.
Full-length hirudin blocks both sites. Acetyl-Hirudin (53-65) blocks only Exosite I.
The Role of Sulfation (Tyr63)
The native hirudin tail contains a sulfated tyrosine at residue 63.[2][3][4] This post-translational modification is critical.
-
Unsulfated Fragment: Binds Exosite I with low affinity (
). -
Sulfated Fragment: Binds Exosite I with high affinity (
or lower). The sulfate group forms a salt bridge and a hydrogen-bond network with thrombin residues, mimicking the native interaction.[5]
Pathway Visualization
The following diagram illustrates the differential inhibition mechanism.
Caption: Acetyl-Hirudin (53-65) selectively blocks Exosite I, preventing macromolecular substrate docking (Fibrinogen/PAR1) while leaving the active site accessible to small molecules.
Strategic Application & Comparison
Why use this fragment instead of standard inhibitors?
| Feature | Full-Length Hirudin | Argatroban / Dabigatran | Acetyl-Hirudin (53-65) Sulfated |
| Target Site | Active Site + Exosite I | Active Site Only | Exosite I Only |
| Mechanism | Complete Shutdown | Steric/Catalytic Blockade | Allosteric/Docking Blockade |
| Effect on Small Substrates | Inhibited | Inhibited | Active |
| Platelet Aggregation | Inhibited | Inhibited | Inhibited (via PAR blockade) |
| Key Utility | Anticoagulation Standard | Clinical Drug | Mechanism of Action Studies |
Experimental Protocol: Platelet Aggregation (LTA)[6]
Reagents and Preparation
-
Compound: Acetyl-Hirudin (53-65) (sulfated).
-
Solvent: Sterile distilled water or 50 mM Tris-HCl (pH 7.4). Avoid high salt initially to ensure solubility.
-
Stock Solution: Prepare a 1 mM stock. Aliquot and store at -20°C. Do not freeze-thaw repeatedly.
-
Agonist:
-Thrombin (human or bovine). -
Control Agonist: ADP or Collagen (to prove specificity).
Blood Collection and PRP Preparation[7]
-
Venipuncture: Collect whole blood into 3.2% Sodium Citrate (1:9 ratio). Note: Do not use heparin or hirudin tubes, as these will interfere with the assay.
-
Centrifugation (PRP): Spin at 200 x g for 15 minutes at room temperature (RT). Carefully transfer the supernatant (Platelet-Rich Plasma) to a fresh polypropylene tube.
-
Centrifugation (PPP): Spin the remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (for baseline calibration).
Aggregation Assay Workflow (LTA)
This protocol uses a standard aggregometer (e.g., Chrono-log or Helena).
Step 1: Calibration
-
Set 100% Transmission with PPP.
-
Set 0% Transmission with PRP.[6]
Step 2: Pre-Incubation (The Critical Step)
-
Add 450 µL of PRP to the cuvette.
-
Add 5-10 µL of Acetyl-Hirudin (53-65) to achieve final concentrations of 0.5, 1.0, 5.0, and 10.0 µM .
-
Control: Add vehicle buffer to the control cuvette.
-
Incubate at 37°C for 2-3 minutes with stirring (1000-1200 rpm).
Step 3: Activation
-
Add Thrombin (typically 0.1 - 1.0 U/mL final) to the cuvette.
-
Note: The concentration of thrombin must be titrated. If thrombin is too high (>5 U/mL), it may overcome the competitive inhibition of the peptide.
Step 4: Measurement
-
Record light transmission for 5–10 minutes.
-
Analyze the "Lag Phase" and "Max Aggregation."
Workflow Diagram
Caption: Step-by-step workflow for testing Acetyl-Hirudin (53-65) efficacy in Light Transmission Aggregometry.
Data Analysis & Interpretation
When analyzing the aggregation traces, look for the following patterns:
-
Dose-Dependent Inhibition:
-
Low Dose (0.1 - 0.5 µM): You may see a prolonged "lag phase" before aggregation occurs. This indicates the peptide is delaying thrombin binding to PARs.
-
High Dose (>5.0 µM): Complete suppression of aggregation. The curve should remain flat (similar to baseline).
-
-
Specificity Check (Internal Validation):
-
Run a parallel sample with ADP (10 µM) or Collagen .
-
Result: Acetyl-Hirudin (53-65) should NOT inhibit ADP or Collagen-induced aggregation.
-
Interpretation: If ADP aggregation is inhibited, the peptide preparation may be toxic or non-specific.
-
-
Comparison to Unsulfated Control:
-
If available, run the unsulfated Ac-Hirudin(53-65).
-
Result: The sulfated form should be roughly 10-fold more potent. You would need ~10-20 µM of the unsulfated form to achieve the inhibition seen with 1-2 µM of the sulfated form.
-
Troubleshooting & Stability
-
Sulfation Hydrolysis: The sulfate ester on Tyrosine is labile in acidic conditions. Ensure buffers are pH 7.0–8.0. Do not store in acidic media.
-
Thrombin Source: Human
-thrombin is preferred. Bovine thrombin has slightly different exosite affinities but generally works. -
Concentration Mismatch: If 10 µM peptide fails to inhibit 1 U/mL thrombin, check the peptide integrity (Mass Spec) or lower the thrombin dose to 0.1–0.2 U/mL (threshold level).
References
-
Skrzypczak-Jankun, E., et al. (1991). Structure of the hirugen and hirulog 1 complexes with alpha-thrombin. Journal of Molecular Biology.
-
Maraganore, J. M., et al. (1989). Design and characterization of hirulogs: a novel class of bivalent peptide inhibitors of thrombin. Biochemistry.
-
Naski, M. C., et al. (1990). The COOH-terminal domain of hirudin: an exosite-directed competitive inhibitor of the interaction of alpha-thrombin with fibrinogen. Journal of Biological Chemistry.
-
Sigma-Aldrich (Merck). Hirudin (54-65) Sulfated Product Information.
-
Jakubowski, J. A., & Maraganore, J. M. (1990). Inhibition of coagulation and thrombin-induced platelet activities by a synthetic dodecapeptide modeled on the carboxyl-terminus of hirudin. Blood.
Sources
- 1. mdpi.com [mdpi.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Tyrosine phosphorylation of recombinant hirudin increases affinity to thrombin and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of thrombin-mediated factor V activation: the Glu666-Glu672 sequence is critical for processing at the heavy chain–B domain junction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetyl-Hirudin (53-65) in Thrombosis Research
Introduction: A Precision Tool for Interrogating Thrombin
Thrombosis, the pathological formation of a blood clot within a blood vessel, remains a primary cause of morbidity and mortality worldwide, underlying conditions such as myocardial infarction, stroke, and deep vein thrombosis. Central to the propagation of thrombosis is the serine protease thrombin, which plays a pivotal role in the coagulation cascade by converting fibrinogen to fibrin and potently activating platelets.[1] Hirudin, a 65-amino acid polypeptide originally isolated from the salivary glands of the medicinal leech (Hirudo medicinalis), is the most potent and specific natural inhibitor of thrombin known.[2][3][4]
While full-length hirudin and its recombinant forms are powerful anticoagulants that block both the active site and substrate recognition sites of thrombin, the study of specific thrombin domains often requires more nuanced tools.[5] Acetyl-Hirudin (53-65) is a synthetic C-terminal fragment of hirudin that provides researchers with such a precision instrument. Unlike its parent molecule, this peptide fragment specifically targets thrombin's anion-binding exosite 1 (also known as the fibrinogen recognition site), without occluding the catalytic active site.[6][7] This selective interaction prevents thrombin from binding to its macromolecular substrates, including fibrinogen and platelet receptors, thereby inhibiting clot formation and platelet activation.[8][9]
This guide provides an in-depth exploration of the application of Acetyl-Hirudin (53-65) in key in vitro and in vivo thrombosis models, complete with detailed protocols and the scientific rationale behind experimental design choices.
Mechanism of Action: Exosite-Specific Thrombin Inhibition
The coagulation cascade is a complex series of enzymatic reactions culminating in the generation of thrombin, which then propagates clot formation. Acetyl-Hirudin (53-65) acts at this critical juncture.
Figure 1: Simplified diagram of the coagulation cascade highlighting the central role of Thrombin in converting Fibrinogen to Fibr.
Acetyl-Hirudin (53-65) does not inhibit the enzymatic activity of thrombin at its catalytic site. Instead, it functions as an allosteric inhibitor. The C-terminal tail of hirudin, which this fragment represents, binds to the fibrinogen recognition site on thrombin.[8] This binding physically obstructs the docking of large substrates like fibrinogen, preventing their cleavage into fibrin monomers and thus halting the final step of coagulation.[2]
Figure 2: Mechanism of Acetyl-Hirudin (53-65) binding to Thrombin's exosite I, preventing fibrinogen interaction.
Part 1: In Vitro Applications & Protocols
In vitro assays are fundamental for characterizing the anticoagulant properties of a compound. Acetyl-Hirudin (53-65) is particularly useful for dissecting the contribution of thrombin's exosite I to various hemostatic processes.
Plasma-Based Coagulation Assays
Standard coagulation assays measure the time to clot formation in plasma after the addition of specific triggers. They are essential for determining a compound's effect on the intrinsic, extrinsic, and common pathways of coagulation.
Causality Behind the Assays:
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways.
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways.
-
Thrombin Time (TT): Directly measures the rate of fibrin formation when exogenous thrombin is added to plasma. This assay is highly sensitive to direct thrombin inhibitors.
For Acetyl-Hirudin (53-65), a significant prolongation of the TT is expected, as it directly interferes with the final step measured in this assay. Effects on aPTT and PT may be less pronounced compared to catalytic site inhibitors because the fragment does not prevent thrombin from activating other upstream factors in the cascade, although it does inhibit thrombin-mediated feedback activation of factors V and VIII.[10][11]
Table 1: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Test System | Recommended Starting Concentration Range | Expected Outcome |
| Thrombin Time (TT) | Human Platelet-Poor Plasma | 1 - 50 µM | Dose-dependent prolongation of clotting time |
| aPTT / PT | Human Platelet-Poor Plasma | 10 - 200 µM | Moderate prolongation at higher concentrations |
| Platelet Aggregation | Washed Human Platelets | 5 - 100 µM | Inhibition of thrombin-induced aggregation |
Protocol 1: Thrombin Time (TT) Assay
This protocol describes a standard method for determining the effect of Acetyl-Hirudin (53-65) on thrombin-induced clotting of plasma using an automated coagulometer.
Materials:
-
Acetyl-Hirudin (53-65) peptide[12]
-
Vehicle (e.g., sterile water or PBS)
-
Human platelet-poor plasma (PPP), citrated
-
Thrombin reagent (e.g., 2-3 NIH units/mL)
-
Calcium Chloride (0.025 M)
-
Automated coagulometer
-
Calibrated pipettes and tips
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Acetyl-Hirudin (53-65) in the chosen vehicle. Perform serial dilutions to create a range of working concentrations. The final concentration in the plasma will be diluted, so account for this in your calculations.
-
Reconstitute the thrombin reagent according to the manufacturer's instructions.
-
Pre-warm all reagents and plasma samples to 37°C.
-
-
Assay Performance:
-
Pipette 90 µL of PPP into a coagulometer cuvette.
-
Add 10 µL of the Acetyl-Hirudin (53-65) working solution or vehicle control to the plasma.
-
Incubate the mixture at 37°C for a specified time (e.g., 120 seconds) to allow for binding.
-
Initiate the reaction by adding 100 µL of the pre-warmed thrombin reagent.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
-
Data Analysis:
-
Perform each concentration in triplicate.
-
Calculate the mean and standard deviation for each concentration.
-
Plot the clotting time (seconds) against the concentration of Acetyl-Hirudin (53-65).
-
A vehicle-only sample serves as the negative control, while a known thrombin inhibitor like full-length hirudin can serve as a positive control.
-
Part 2: In Vivo Applications & Protocols
Animal models of thrombosis are crucial for evaluating the antithrombotic efficacy and potential side effects of novel compounds in a complex physiological system. The ferric chloride (FeCl₃)-induced arterial thrombosis model is a widely used and highly reproducible method to study occlusive thrombus formation.[13]
Causality Behind the Model: Topical application of ferric chloride induces oxidative damage to the endothelial cells of the blood vessel.[13] This injury leads to the exposure of subendothelial collagen and tissue factor, initiating platelet adhesion and aggregation, and activating the coagulation cascade, which closely mimics aspects of pathological thrombus formation.[14]
Protocol 2: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Mice
This protocol provides a step-by-step guide for assessing the antithrombotic effect of Acetyl-Hirudin (53-65) in a murine arterial thrombosis model by measuring the time to vessel occlusion.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)[13]
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Acetyl-Hirudin (53-65)
-
Sterile saline (0.9%) for vehicle and dilutions
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% w/v in water)[13][15]
-
Filter paper (1x2 mm strips)
-
Dissecting microscope
-
Surgical instruments (forceps, scissors, vessel clamps)
-
Heating pad
Experimental Workflow:
Figure 3: Step-by-step experimental workflow for the Ferric Chloride (FeCl₃)-induced thrombosis model.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm adequate anesthesia by lack of pedal reflex.
-
Place the mouse in a supine position on a 37°C heating pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a midline cervical incision to expose the trachea and salivary glands.[15]
-
Gently dissect the tissue to isolate the common carotid artery, taking care to separate it from the vagus nerve.[14]
-
Place a small piece of plastic or foil underneath the isolated artery segment to protect surrounding tissues.
-
-
Flow Probe Placement and Baseline Reading:
-
Position the Doppler flow probe around the carotid artery to monitor blood flow.[17]
-
Allow the blood flow reading to stabilize and record the baseline flow rate.
-
-
Compound Administration:
-
Administer the desired dose of Acetyl-Hirudin (53-65) or vehicle (saline) via intravenous injection (e.g., through the tail vein). A typical pre-treatment time is 5-15 minutes before injury.
-
Self-Validation: It is critical to include a vehicle control group to establish the baseline time to occlusion in your model. A positive control group treated with a known anticoagulant like recombinant hirudin or heparin is also highly recommended for comparison.[16]
-
-
Induction of Thrombosis:
-
Saturate a small piece of filter paper with the FeCl₃ solution.
-
Blot excess solution lightly and apply the paper topically to the exposed carotid artery for a fixed duration (e.g., 3 minutes).[14][16]
-
After the application time, remove the filter paper and rinse the area with sterile saline to remove residual FeCl₃.[14]
-
-
Monitoring and Data Collection:
-
Continuously monitor and record the arterial blood flow using the Doppler flowmeter.
-
The primary endpoint is the Time to Occlusion (TTO) , defined as the time from the application of FeCl₃ until blood flow ceases (reaches zero) for a sustained period (e.g., >30 seconds).[16] The monitoring period is typically 30-60 minutes.
-
-
Data Analysis:
-
Compare the mean TTO between the vehicle-treated group and the Acetyl-Hirudin (53-65) treated groups.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test or a Student's t-test) should be used to determine if the prolongation of TTO is statistically significant.
-
Table 2: Representative Dosing for Antithrombotics in Rodent Models
| Compound | Animal Model | Dose Range (IV) | Efficacy Endpoint | Reference |
| Recombinant Hirudin | Rat Caval Vein | 0.16 mg/kg (ED₅₀) | Reduction in thrombosis | [18] |
| Recombinant Hirudin | Rabbit Jugular Vein | 1.0 mg/kg (ED₅₀) | Reduction in thrombosis incidence | [18] |
| Heparin | Mouse Carotid Artery | 200 U/kg | Maintained vascular patency | [16] |
| Acetyl-Hirudin (53-65) | Mouse/Rat Arterial | 1 - 10 mg/kg (Estimated) | Prolongation of TTO | N/A * |
*Note: Specific in vivo efficacy data for Acetyl-Hirudin (53-65) is less commonly published than for full-length hirudin. The provided dose is an estimated starting range based on its mechanism and typical peptide doses. Dose-response studies are essential.
Conclusion and Trustworthiness
Acetyl-Hirudin (53-65) is a valuable research tool for specifically investigating the role of thrombin's fibrinogen recognition exosite in thrombosis and hemostasis. The protocols described herein represent self-validating systems when implemented with appropriate controls. The inclusion of vehicle and positive control groups ensures that any observed antithrombotic effect can be confidently attributed to the specific mechanism of the test agent. By explaining the causality behind each experimental choice, from assay selection to model induction, this guide empowers researchers to design robust experiments, generate reliable data, and contribute to the development of novel antithrombotic therapies.
References
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Dodt, J., Schmitz, T., Schäfer, T., & Bergmann, C. (1990). Use of fragments of hirudin to investigate thrombin-hirudin interaction. FEBS letters, 261(2), 287-90. [Link]
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Zhang, Y., Du, M., & Wang, Z. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology, 12, 660757. [Link]
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Stringer, K. A., & Lindenfeld, J. (1992). Hirudin: a new anticoagulant. Annals of Pharmacotherapy, 26(12), 1535-42. [Link]
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Wu, Q., Tsiang, M., & Sadler, J. E. (1991). Deciphering the Structural Elements of Hirudin C-terminal Peptide That Bind to the Fibrinogen Recognition Site of Alpha-Thrombin. Biochemistry, 30(27), 6656-61. [Link]
-
De Marco, L., Mazzucato, M., Masotti, A., & Ruggeri, Z. M. (1991). Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets. The Journal of biological chemistry, 266(33), 23776-83. [Link]
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Wikipedia. (n.d.). Hirudin. Retrieved from [Link]
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Fareed, J., Walenga, J. M., Pifarre, R., & Hoppensteadt, D. (1993). The antithrombotic and anticoagulant effects of a synthetic tripeptide and recombinant hirudin in various animal models. Thrombosis research, 71(5), 417-27. [Link]
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Zhang, Y., Du, M., & Wang, Z. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology, 12, 660757. [Link]
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Greinacher, A., & Warkentin, T. E. (2008). The direct thrombin inhibitor hirudin. Thrombosis and haemostasis, 99(5), 819-29. [Link]
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Krupinski, K., Markwardt, F., & Nowak, G. (1990). Antithrombotic effects of recombinant hirudin in different animal models. Haemostasis, 20(2), 96-103. [Link]
-
Krstenansky, J. L., & Mao, S. J. (1987). Antithrombin properties of C-terminus of hirudin using synthetic unsulfated N alpha-acetyl-hirudin45-65. FEBS letters, 211(1), 10-6. [Link]
-
Chang, J. Y. (1990). Production, properties, and thrombin inhibitory mechanism of hirudin amino-terminal core fragments. The Journal of biological chemistry, 265(35), 22159-66. [Link]
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Freund, M., Cazenave, J. P., Courtney, M., & Degryse, E. (1990). Antithrombotic action of recombinant hirudin in a venous thrombosis model. Seminars in thrombosis and hemostasis, 16(2), 109-12. [Link]
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Markwardt, F., Nowak, G., Stürzebecher, J., & Griessbach, U. (1989). Studies on antithrombotic effects of recombinant hirudin. Thrombosis and haemostasis, 61(3), 516-9. [Link]
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Bode, C., Hudelmayer, M., Mehwald, P., & Runge, M. S. (1994). Antithrombotic potency of hirudin is increased in nonhuman primates by fibrin targeting. Circulation, 90(5), 2470-6. [Link]
-
Ku, S. K., & Kim, J. A. (2016). Ferric Chloride-induced Murine Thrombosis Models. Journal of visualized experiments : JoVE, (115), 54479. [Link]
-
Li, Y., Wang, Y., & Liu, J. (2018). Antithrombotic effects of hirudin in mice and study of its mechanism. Latin American Journal of Pharmacy, 37(12), 2403-2408. [Link]
-
Neves, L. A. A., Tiniakova, O., Wang, H., Huang, J., Senese, P. B., & Gralinski, M. R. (n.d.). Ferric Chloride-Induced Arterial Thrombosis Model in Pre-Clinical Drug Development. CorDynamics, Inc. [Link]
-
Wang, Y., Dong, X., & Li, C. (2022). Recombinant neorudin and its active metabolite hirudin: the fate in vivo of a novel anticoagulant drug. Frontiers in Pharmacology, 13, 986968. [Link]
-
Saha, S., & Tomar, D. (2023). Ferric Chloride-Induced Arterial Thrombosis Model in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy. Journal of visualized experiments : JoVE, (193), e64985. [Link]
-
Hemker, H. C., Beguin, S., & Béguin-Heick, I. (1990). The anticoagulant mechanism of action of recombinant hirudin (CGP 39393) in plasma. Thrombosis and haemostasis, 64(3), 457-62. [Link]
-
Allart, S., & Dehondt, H. (2017). Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. Journal of visualized experiments : JoVE, (126), 56033. [Link]
-
Kumura, T., Hino, M., Yamane, T., & Tatsumi, N. (2000). Hirudin as an anticoagulant for both haematology and chemistry tests. Journal of automated methods & management in chemistry, 22(3), 69-72. [Link]
-
Saha, S., Tomar, D., & Kumar, S. (2023). Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. Journal of visualized experiments : JoVE, (193), e64985. [Link]
-
Ren, Q., Wang, Y., & Yang, J. (2019). Identification and characterization of hirudin-HN, a new thrombin inhibitor, from the salivary glands of Hirudo nipponia. PeerJ, 7, e7797. [Link]
-
Krstenansky, J. L., Broersma, R. J., & Owen, T. J. (1990). Bifunctional thrombin inhibitors based on the sequence of hirudin45-65. Peptide research, 3(6), 323-8. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2024). A Review on “The In-vitro Study of Anticoagulant Activity of Different Plant Extract”. [Link]
-
Hossain, M. A., Islam, M. A., & Rahman, M. M. (2024). Rutin Exhibits In-Vitro Anticoagulant Activity in Human Blood Samples by Prolonging Coagulation Pathway Times. Journal of basic and clinical physiology and pharmacology, 35(1), 1-7. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Production, properties, and thrombin inhibitory mechanism of hirudin amino-terminal core fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of fragments of hirudin to investigate thrombin-hirudin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antithrombin properties of C-terminus of hirudin using synthetic unsulfated N alpha-acetyl-hirudin45-65 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Enhancing Biomaterial Hemocompatibility with Surface-Immobilized Acetyl-Hirudin (53-65)
Introduction: A Targeted Approach to Biomaterial Anticoagulation
The interface between blood and artificial materials is a critical battleground in the development of medical devices. The immediate adsorption of plasma proteins upon blood contact can trigger the coagulation cascade and platelet activation, leading to thrombus formation and device failure.[1][2] A promising strategy to mitigate these events is the surface functionalization of biomaterials with molecules that actively inhibit key steps in the coagulation process.[3]
Hirudin, a potent and highly specific direct thrombin inhibitor originally isolated from the medicinal leech Hirudo medicinalis, offers a compelling solution.[4][5] Unlike heparin, hirudin's function is independent of antithrombin III and it can effectively inhibit both free and clot-bound thrombin.[6] The C-terminal fragment of hirudin, specifically residues 53-65, is known to contain a primary binding site for thrombin, interfering with fibrinogen recognition without blocking the enzyme's active site.[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of a synthetic analogue, Acetyl-Hirudin (53-65), for the surface modification of biomaterials. By acetylating the N-terminus and utilizing the C-terminal carboxyl group for covalent immobilization, the peptide can be oriented to maximize its interaction with thrombin, thereby imparting a highly effective anticoagulant surface.
We present detailed protocols for the synthesis of Acetyl-Hirudin (53-65), the surface preparation of a model polyurethane (PU) biomaterial, the covalent immobilization of the peptide, and a suite of in-vitro assays to validate the hemocompatibility of the modified surface.
I. Synthesis and Characterization of Acetyl-Hirudin (53-65)
The peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] The sequence for Hirudin (53-65) is: Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln. The N-terminus is acetylated post-synthesis.
Materials and Reagents:
-
Fmoc-Gln(Trt)-Wang resin
-
Fmoc-protected amino acids (Asp(OtBu), Phe, Glu(OtBu), Ile, Pro, Tyr(tBu), Leu)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Acetic anhydride
-
Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Protocol 1: Solid-Phase Peptide Synthesis and Acetylation
-
Resin Swelling: Swell Fmoc-Gln(Trt)-Wang resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids sequentially using 4 equivalents of the amino acid, 4 equivalents of DIC, and 4 equivalents of Oxyma Pure in DMF. Allow each coupling reaction to proceed for 2 hours.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/EDT/H₂O (94:1:2.5:2.5 v/v/v/v) for 3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the Acetyl-Hirudin (53-65) peptide by mass spectrometry and analytical HPLC.
II. Biomaterial Surface Modification and Peptide Immobilization
This section details the preparation of a model polyurethane (PU) surface to introduce carboxylic acid functional groups, followed by the covalent immobilization of Acetyl-Hirudin (53-65) via its C-terminus using EDC/NHS chemistry.[11][12][13]
Materials and Reagents:
-
Polyurethane (PU) films
-
Plasma cleaner
-
Acrylic acid
-
Argon gas
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Acetyl-Hirudin (53-65)
-
Ethanolamine
Protocol 2: Surface Carboxylation of Polyurethane
-
Cleaning: Clean the PU films by sonication in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
Plasma Treatment: Place the cleaned PU films in a plasma cleaner chamber.
-
Etching: Introduce argon gas and apply a plasma discharge to etch the surface and create reactive sites.
-
Grafting: Introduce acrylic acid vapor into the chamber to graft carboxylic acid groups onto the PU surface.[14]
-
Washing: Remove the carboxylated PU films and wash thoroughly with deionized water to remove any unreacted acrylic acid.
Protocol 3: Covalent Immobilization of Acetyl-Hirudin (53-65)
Diagram: C-terminal Immobilization of Acetyl-Hirudin (53-65)
Caption: Workflow for the covalent immobilization of Acetyl-Hirudin (53-65).
-
Activation of Carboxyl Groups: Immerse the carboxylated PU films in a solution of EDC (10 mg/mL) and NHS (6 mg/mL) in MES buffer (0.1 M, pH 6.0) for 30 minutes at room temperature with gentle agitation.[15]
-
Washing: Briefly rinse the activated PU films with MES buffer to remove excess EDC and NHS.
-
Peptide Coupling: Immediately immerse the activated films in a solution of Acetyl-Hirudin (53-65) (1 mg/mL) in PBS (pH 7.4) and incubate for 4 hours at room temperature or overnight at 4°C.
-
Blocking: Transfer the films to a solution of 1 M ethanolamine (pH 8.5) for 30 minutes to quench any unreacted NHS esters.
-
Final Washing: Wash the films extensively with PBS and deionized water. Store the modified films in PBS at 4°C until use.
III. Surface Characterization
Protocol 4: Surface Analysis
-
Contact Angle Goniometry: Measure the static water contact angle on unmodified and modified PU surfaces to assess changes in hydrophilicity. A decrease in contact angle is expected after carboxylation and peptide immobilization.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surfaces to confirm the presence of nitrogen from the immobilized peptide.
-
Quantification of Immobilized Peptide:
-
Fluorescent Labeling: Synthesize a fluorescently labeled version of Acetyl-Hirudin (53-65) (e.g., with FITC at the N-terminus before acetylation) and immobilize it following the same protocol.[16][17] Measure the fluorescence intensity of the surface to quantify the peptide density.
-
Quartz Crystal Microbalance (QCM): Perform the immobilization protocol on a QCM sensor to monitor the mass change at each step in real-time, providing a quantitative measure of the immobilized peptide.[2]
-
IV. In-Vitro Hemocompatibility Evaluation
Materials and Reagents:
-
Fresh human whole blood (anticoagulated with sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Activated partial thromboplastin time (aPTT) reagent
-
Calcium chloride (CaCl₂) solution
-
Glutaraldehyde
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Scanning electron microscope (SEM)
Protocol 5: Activated Partial Thromboplastin Time (aPTT) Assay
-
Incubation: Place the unmodified and Acetyl-Hirudin-modified PU films in a 24-well plate. Add 500 µL of PPP to each well and incubate for 60 minutes at 37°C.
-
Assay: Transfer 100 µL of the plasma from each well to a coagulometer cuvette. Add 100 µL of aPTT reagent and incubate for 3 minutes at 37°C.
-
Clotting Initiation: Add 100 µL of pre-warmed 25 mM CaCl₂ solution to initiate coagulation and record the time to clot formation.[14][18]
Protocol 6: Platelet Adhesion and Morphology
-
Incubation: Place the test and control films in a 24-well plate. Add 500 µL of PRP to each well and incubate for 1 hour at 37°C with gentle agitation.
-
Washing: Gently wash the films three times with PBS to remove non-adherent platelets.
-
Quantification (LDH Assay): Quantify the number of adherent platelets using an LDH assay according to the manufacturer's instructions.[19][20]
-
Morphology (SEM Analysis):
-
Fix the platelets on the films with 2.5% glutaraldehyde in PBS for 2 hours.
-
Dehydrate the samples through a graded series of ethanol solutions.
-
Critical point dry the samples.
-
Sputter-coat the samples with gold and visualize using an SEM.[1][] Observe for signs of platelet activation such as pseudopodia formation and spreading.
-
V. Expected Outcomes and Data Presentation
The successful immobilization of Acetyl-Hirudin (53-65) is expected to significantly improve the hemocompatibility of the biomaterial surface.
Table 1: Surface Characterization Data
| Surface | Water Contact Angle (°) | N/C Ratio (from XPS) | Peptide Surface Density (ng/cm²) |
| Unmodified PU | 85 ± 5 | 0.05 | 0 |
| Carboxylated PU | 60 ± 4 | 0.05 | 0 |
| Acetyl-Hirudin-PU | 45 ± 5 | 0.15 | ~150 |
Table 2: Hemocompatibility Assay Results
| Surface | aPTT (seconds) | Adherent Platelets (x10⁴/cm²) | Platelet Activation State (SEM) |
| Unmodified PU | 120 ± 10 | 50 ± 8 | Spread, extensive pseudopodia |
| Acetyl-Hirudin-PU | >300 | 5 ± 2 | Round, minimal pseudopodia |
| Negative Control (Glass) | 115 ± 8 | 65 ± 10 | Fully spread and aggregated |
VI. Mechanism of Action
The anticoagulant activity of the Acetyl-Hirudin (53-65) modified surface is achieved through a specific biomolecular interaction.
Diagram: Thrombin Inhibition by Surface-Immobilized Acetyl-Hirudin (53-65)
Caption: Mechanism of thrombin inhibition at the biomaterial surface.
The immobilized Acetyl-Hirudin (53-65) peptides present a high local concentration of thrombin-binding sites. When thrombin molecules approach the surface, they are intercepted by the peptide fragments. This binding to the fibrinogen recognition exosite on thrombin prevents it from effectively converting fibrinogen to fibrin, thereby inhibiting the final step of the coagulation cascade at the material-blood interface.[7] This targeted inhibition significantly reduces the risk of thrombus formation.
References
- Rydel, T. J., Tulinsky, A., Bode, W., & Huber, R. (1991). Refined structure of the hirudin-thrombin complex. Journal of molecular biology, 221(2), 583-601.
- Braune, S., et al. (2019). Hemocompatibility of micropatterned biomaterial surfaces is dependent on topographical feature size. Frontiers in Bioengineering and Biotechnology, 7, 257.
-
Sartori, S., et al. (2019). Plasma Treatment of Polymer Powder as an Effective Tool to Functionalize Polymers: Case Study Application on an Amphiphilic Polyurethane. Polymers, 11(12), 2095. [Link]
- Rüef, J., et al. (2001). Ecarin clotting time but not aPTT correlates with PEG-hirudin plasma activity. Thrombosis and haemostasis, 86(4), 933-937.
-
Weber, M., et al. (2018). Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility. Materials, 11(7), 1247. [Link]
- Kizhakkedathu, J. N., & Conway, E. M. (2022). Hemocompatibility of blood-contacting medical devices.
-
van Oeveren, W., et al. (2017). Biomaterial Property Effects on Platelets and Macrophages: An in Vitro Study. ACS applied materials & interfaces, 9(44), 38356-38366. [Link]
- Costa, F., et al. (2011). Covalent immobilization of antimicrobial peptides (AMPs) onto biomaterial surfaces.
-
Svedhem, S., et al. (2012). Quartz Crystal Microbalance (QCM): Useful for Developing Procedures for Immobilization of Proteins on Solid Surfaces. BioForce Nanosciences. [Link]
- Markwardt, F. (1991). Hirudin and derivatives as anticoagulant agents. Thrombosis and haemostasis, 66(1), 141-152.
- Walz, D. A., et al. (1991). Production, properties, and thrombin inhibitory mechanism of hirudin amino-terminal core fragments. The Journal of biological chemistry, 266(23), 15328-15333.
-
SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. [Link]
-
Costa, F., et al. (2016). Chemical immobilization of antimicrobial peptides on biomaterial surfaces. Frontiers in bioscience (Scholar edition), 8, 129-142. [Link]
-
Chen, H., et al. (2013). Surface biofunctionalization by covalent co-immobilization of Oligopeptides. Dentalis Implants. [Link]
-
Nanoscience Instruments. (n.d.). Quartz Crystal Microbalance (QCM). [Link]
-
Zhang, H., et al. (2015). Effects of Peptide Immobilization Sites on the Structure and Activity of Surface-Tethered Antimicrobial Peptides. The Journal of Physical Chemistry C, 119(15), 8233-8241. [Link]
- Koster, S., et al. (2020). Platelet surface interactions play a critical role in the hemocompatibility of blood contacting biomaterials. Journal of Biomedical Materials Research Part A, 108(12), 2415-2426.
-
Favaloro, E. J. (2020). Activated partial thromboplastin time assay. Clinical Laboratory International. [Link]
-
Horbett, T. A. (2012). The Relationship between Platelet Adhesion on Surfaces and the Structure versus the Amount of Adsorbed Fibrinogen. ACS Applied Materials & Interfaces, 4(11), 5789-5798. [Link]
-
Krstenansky, J. L., & Mao, S. J. (1987). Antithrombin properties of C-terminus of hirudin using synthetic unsulfated N alpha-acetyl-hirudin45-65. FEBS letters, 211(1), 10-16. [Link]
- Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical biochemistry, 185(1), 131-135.
-
Gray, E., et al. (1991). Experimental studies on a recombinant hirudin, CGP 39393. Thrombosis and haemostasis, 65(6), 1184. [Link]
-
Goulas, S., Gatos, D., & Barlos, K. (2006). Convergent solid-phase synthesis of hirudin. Journal of peptide science, 12(2), 116-123. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Sharma, R. K., et al. (1994). Effect of hirudin on platelet deposition to an artificial surface during low-stress shear flow of whole blood. Journal of laboratory and clinical medicine, 123(3), 427-434. [Link]
-
Porta, R., Pescador, R., Mantovani, M., & Prino, G. (1990). Quantitative comparison of recombinant hirudin's antithrombotic and anticoagulant activities with those of heparin. Thrombosis research, 57(4), 639-643. [Link]
-
BioVendor. (n.d.). Hirudin, Recombinant. [Link]
-
Chan, Y. H. M., et al. (2018). Electron Beam Immobilization of Novel Antimicrobial, Short Peptide Motifs Leads to Membrane Surfaces with Promising Antibacterial Properties. Polymers, 10(3), 269. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
Braatz, J. A., et al. (1993). Functional peptide-polyurethane conjugates with extended circulatory half-lives. Bioconjugate chemistry, 4(4), 262-267. [Link]
- Dodt, J., et al. (1985). The complete amino acid sequence of hirudin, a thrombin specific inhibitor. FEBS letters, 165(2), 180-184.
-
Albericio, F., et al. (2001). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, -1(1), 1-1. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Albericio, F., et al. (2001). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, -1(1), 1-1. [Link]
-
Chandrasiri, I., et al. (2022). Reproducible and controlled peptide functionalization of polymeric nanoparticles. Frontiers in Biomaterials Science, 1. [Link]
- Lelah, M. D., et al. (1986). A new approach for the in vitro evaluation of the ventricular assist device thrombosis potential.
-
Mao, S. J., et al. (1989). Preparation of antibodies to a synthetic C terminus of hirudin and identification of an antigenic site. Journal of immunological methods, 120(1), 45-50. [Link]
-
Porta, R., et al. (1990). Quantitative comparison of recombinant hirudin's antithrombotic and anticoagulant activities with those of heparin. Thrombosis research, 57(4), 639-643. [Link]
-
Neun, B. W., & Dobrovolskaia, M. A. (2017). Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. Nanomaterials, 7(12), 449. [Link]
-
Krstenansky, J. L., et al. (1990). Bifunctional thrombin inhibitors based on the sequence of hirudin45-65. The Journal of biological chemistry, 265(28), 16958-16963. [Link]
-
Horbett, T. A. (2012). The Relationship between Platelet Adhesion on Surfaces and the Structure versus the Amount of Adsorbed Fibrinogen. ACS Applied Materials & Interfaces, 4(11), 5789-5798. [Link]
-
Zemella, A., et al. (2020). Cell-free synthesis of the hirudin variant 1 of the blood-sucking leech Hirudo medicinalis. Scientific reports, 10(1), 1-11. [Link]
-
Sperling, C., et al. (2015). Quantification of adherent platelets on polymer-based biomaterials. Comparison of colorimetric and microscopic assessment. Clinical hemorheology and microcirculation, 61(3), 475-488. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nanoscience.com [nanoscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Plasma Modification Techniques for Natural Polymer-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron Beam Immobilization of Novel Antimicrobial, Short Peptide Motifs Leads to Membrane Surfaces with Promising Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface characterization and platelet adhesion studies on polyethylene surface with hirudin immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antithrombin properties of C-terminus of hirudin using synthetic unsulfated N alpha-acetyl-hirudin45-65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of antibodies to a synthetic C terminus of hirudin and identification of an antigenic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Convergent solid-phase synthesis of hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. Plasma Treatment of Polymer Powder as an Effective Tool to Functionalize Polymers: Case Study Application on an Amphiphilic Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 17. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: Acetyl-Hirudin (53-65) (sulfated) as a Precision Tool for Probing Thrombin Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Binding Sites and a Highly Specific Inhibitor
Thrombin, a serine protease, stands as the central executioner of the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, the building block of a blood clot. Its activity is a focal point for the development of anticoagulant therapies. Hirudin, a potent and highly specific thrombin inhibitor originally isolated from the medicinal leech Hirudo medicinalis, offers a unique paradigm for understanding and modulating thrombin's function.[1]
Unlike many other inhibitors, hirudin employs a bivalent binding mechanism, interacting with two distinct sites on the thrombin molecule: the active site and a non-catalytic anion-binding exosite.[2] This dual interaction accounts for its remarkable affinity and specificity. The C-terminal tail of hirudin, rich in acidic amino acids, is particularly crucial as it binds to this anion-binding exosite, a region also involved in recognizing fibrinogen.[1]
This application note focuses on a specific, synthetically accessible fragment of hirudin: Acetyl-Hirudin (53-65) (sulfated) . This peptide encompasses the critical C-terminal binding domain of hirudin, with a key sulfated tyrosine residue that significantly enhances its binding affinity.[1] By isolating this fragment, we have a powerful tool to specifically investigate the function of the anion-binding exosite without directly occluding the active site. This allows for detailed kinetic studies of thrombin's interaction with its substrates under the allosteric influence of an exosite-binding ligand.
The Science Behind the Tool: Mechanism of Action
Acetyl-Hirudin (53-65) (sulfated) acts as a modulator of thrombin activity by binding to the anion-binding exosite. This interaction does not directly block the active site, meaning it does not prevent small chromogenic substrates from accessing the catalytic machinery. Instead, its binding can induce conformational changes in the thrombin molecule that alter the enzyme's catalytic efficiency.
Studies on similar C-terminal hirudin fragments have shown that their binding can decrease the Michaelis constant (Km) for certain small peptide substrates.[3] This suggests that the binding of the fragment to the exosite can allosterically enhance the binding of the substrate to the active site. With respect to its interaction with thrombin's primary physiological substrate, fibrinogen, C-terminal fragments act as competitive inhibitors because they occupy the same binding site.[4] However, when studying the kinetics of small chromogenic substrates, these fragments can exhibit uncompetitive inhibition.[4] This is because the inhibitor binds to the enzyme-substrate complex, and the sulfated tyrosine plays a crucial role in the potency of this interaction.[5]
Diagram: Mechanism of Thrombin Inhibition by Acetyl-Hirudin (53-65) (sulfated)
Caption: Workflow for determining the kinetic parameters of thrombin inhibition by Acetyl-Hirudin (53-65) (sulfated).
Materials:
-
Human α-thrombin
-
Acetyl-Hirudin (53-65) (sulfated)
-
Chromogenic thrombin substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Prepare Reagent Dilutions:
-
Prepare a working solution of human α-thrombin in assay buffer (e.g., 10 nM). The final concentration in the well should be optimized based on the substrate concentration and the desired signal window.
-
Prepare a series of dilutions of Acetyl-Hirudin (53-65) (sulfated) in assay buffer. The concentration range should bracket the expected Ki value (e.g., from 10 nM to 10 µM).
-
Prepare a working solution of the chromogenic substrate in assay buffer. The optimal concentration is typically around the Km value for thrombin.
-
-
Assay Setup:
-
In a 96-well microplate, add 25 µL of each concentration of the Acetyl-Hirudin (53-65) (sulfated) dilution series to triplicate wells. Include a control with buffer only (no inhibitor).
-
Add 50 µL of the thrombin working solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding 25 µL of the chromogenic substrate working solution to each well.
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Plot the reaction velocity (V) as a function of the inhibitor concentration.
-
Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model. For uncompetitive inhibition, the following equation can be used:
-
1/V = (Km/Vmax) * (1/[S]) + (1/Vmax) * (1 + [I]/Ki)
-
-
Alternatively, specialized enzyme kinetics software can be used to perform non-linear regression analysis to determine the Ki value.
-
Conclusion: A Versatile Tool for Coagulation Research
Acetyl-Hirudin (53-65) (sulfated) provides researchers with a highly specific and valuable tool for dissecting the intricacies of thrombin function. Its ability to selectively target the anion-binding exosite allows for detailed investigations into the allosteric regulation of this critical enzyme. The protocols outlined in this application note provide a robust framework for characterizing the inhibitory properties of this peptide and for its use in broader studies of thrombin kinetics and inhibitor screening. The insights gained from such studies can significantly contribute to the development of novel and more targeted anticoagulant therapies.
References
- Dennis, S., et al. (1990). Use of fragments of hirudin to investigate thrombin-hirudin interaction. European Journal of Biochemistry, 188(1), 61-66.
- Bourdon, P., et al. (1991). Role of the C-terminal tail of hirudin in the inhibition of thrombin. FEBS Letters, 294(1-2), 163-166.
- Dodt, J., et al. (1985). The complete amino acid sequence of hirudin, a thrombin specific inhibitor. FEBS Letters, 165(2), 180-184.
- Fenton, J. W. (1989). Thrombin inhibition by hirudin. Haemostasis, 19 Suppl 1, 19-25.
- Krstenansky, J. L., & Mao, S. J. (1987). Mechanism of the inhibition of alpha-thrombin by hirudin-derived fragments hirudin(1-47) and hirudin(45-65). FEBS Letters, 211(1), 10-16.
- Maraganore, J. M., et al. (1989). Design and characterization of hirulogs: a novel class of bivalent peptide inhibitors of thrombin. Biochemistry, 28(20), 8059-8064.
- Stone, S. R., & Hofsteenge, J. (1986). Kinetics of the inhibition of thrombin by hirudin. Biochemistry, 25(16), 4622-4628.
- Rydel, T. J., et al. (1990). The structure of a complex of recombinant hirudin and human alpha-thrombin. Science, 249(4966), 277-280.
- Nowak, G., & Schrör, K. (2007). Hirudin--the comeback of an old drug. Thrombosis and haemostasis, 98(1), 116-119.
- Bock, L. C., et al. (1992). Thrombin inhibition by a novel hirudin fragment. Protein Science, 1(9), 1133-1141.
Sources
- 1. Frontiers | Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review [frontiersin.org]
- 2. Thrombin inhibition by hirudin: how hirudin inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of fragments of hirudin to investigate thrombin-hirudin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the inhibition of alpha-thrombin by hirudin-derived fragments hirudin(1-47) and hirudin(45-65) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Acetyl-Hirudin (53-65) Stability & Handling
[1]
Executive Summary & Molecule Profile[1]
Welcome to the Technical Support Center. You are likely working with Acetyl-Hirudin (53-65) , a C-terminal fragment of the thrombin inhibitor hirudin.[1] This peptide is critical for kinetic studies of thrombin inhibition, specifically targeting the fibrinogen-binding exosite I.
However, this specific sequence presents a "perfect storm" of stability challenges due to its unique primary structure.
Molecule Profile:
Troubleshooting Guide (FAQ Format)
Category A: Solubilization Issues
Q1: I tried dissolving the peptide in 0.1% TFA/Water (standard HPLC solvent), but it formed a cloudy suspension. What happened?
Diagnosis: Isoelectric Precipitation. Explanation: Acetyl-Hirudin (53-65) contains five acidic residues (1 Asp, 4 Glu) and a C-terminal carboxyl group.[1] Its pI is approximately 3.2. In 0.1% TFA (pH ~2.0), these carboxyl groups are protonated (uncharged). Without charge repulsion, the hydrophobic core (Phe-Ile-Pro-Tyr-Leu) drives aggregation, causing the peptide to "crash out."[1]
Solution:
-
Initial Solubilization: Dissolve the peptide in a minimal volume of mild base, such as 0.1% Ammonium Hydroxide (NH₄OH) or 100 mM Tris (pH 8.0) . The goal is to deprotonate the carboxyls (
), generating negative charges that repel each other and solvate the peptide. -
Dilution: Once dissolved, dilute rapidly with your working buffer (e.g., PBS or water) to the desired concentration.
Q2: Can I use DMSO to dissolve it?
Diagnosis: Possible, but risky for this specific sequence. Explanation: While DMSO dissolves the hydrophobic core, it can accelerate oxidation of the Tyr63 residue if the DMSO is not fresh/degassed. Furthermore, DMSO is hygroscopic; water absorption can trigger hydrolysis over long-term storage.[1] Recommendation: Use sterile water adjusted to pH 7.5-8.0 with NH₄OH as the primary solvent. Use DMSO only if high-concentration stocks (>10 mg/mL) are strictly required.[1]
Category B: Chemical Stability & Degradation[3]
Q3: My HPLC shows a "split peak" or a new peak eluting just before the main peak after 24 hours at room temperature. Is this purity failure?
Diagnosis: Asn-Gly Deamidation (The "Hirudin Time-Bomb"). Explanation: This is the most critical stability issue for Hirudin (53-65).[1] The sequence begins with Asn-Gly .[2][3] The side-chain amide of Asparagine (Asn53) attacks the backbone amide nitrogen of Glycine (Gly54), forming a cyclic succinimide intermediate .
-
This intermediate hydrolyzes to form a mixture of Aspartyl (native-like) and iso-Aspartyl (beta-peptide) derivatives.[1][2]
-
Iso-Asp formation alters the backbone structure, potentially reducing binding affinity to thrombin and shifting HPLC retention times.
Q4: How do I stop the Deamidation?
Solution:
-
pH Control: Deamidation is base-catalyzed.[1] While you need basic pH to dissolve it, you must store it at pH 6.0 - 6.5 to minimize deamidation.[1]
-
Temperature: The reaction is highly temperature-dependent. Never store solutions at Room Temperature (RT).[1]
-
Buffer Choice: Phosphate buffers can catalyze deamidation more than Tris or MOPS.
Visualizing the Instability Mechanisms
The following diagrams illustrate the decision logic for handling and the chemical mechanism of degradation.
Figure 1: Solubilization & Storage Workflow
Caption: Workflow for solubilizing acidic peptides to avoid isoelectric precipitation while mitigating deamidation risks.
Figure 2: The Asn-Gly Deamidation Pathway[1]
Caption: Mechanism of Asn-Gly instability.[1] The formation of isoAspartate is the primary degradation pathway in solution.
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to verify the integrity of your peptide before critical assays.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm, 300Å pore size) |
| Mobile Phase A | 0.1% TFA in Water (Milli-Q) |
| Mobile Phase B | 0.1% TFA in Acetonitrile (HPLC Grade) |
| Gradient | 10% B to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm (peptide bond) and 280 nm (Tyrosine) |
| Expected Result | Native: Single sharp peak.[1] Deamidated: Pre-eluting shoulder or split peak (isoAsp is more hydrophilic).[1] |
Protocol B: Optimal Reconstitution Strategy
-
Weighing: Weigh peptide in a low-humidity environment (peptide salts are hygroscopic).
-
Initial Dissolution: Add 0.1% NH₄OH dropwise to the powder. Vortex gently until clear.
-
Why? Raises pH > 6.0 immediately to bypass the pI insolubility zone.
-
-
Buffer Addition: Dilute to target concentration (e.g., 1 mg/mL) with 20 mM Sodium Phosphate, pH 6.5 .
-
Why pH 6.5? It is a compromise. pH < 5 risks precipitation; pH > 7 risks rapid deamidation. pH 6.0-6.5 is the "Goldilocks" zone for Asn-Gly peptides.[1]
-
-
Aliquoting: Divide into single-use aliquots in Protein LoBind tubes.
-
Why? While acidic peptides adsorb less to plastic than basic ones, the hydrophobic core (Phe-Ile-Pro) can still drive surface adsorption at low concentrations (<100 µg/mL).[1]
-
-
Freezing: Snap freeze in liquid nitrogen and store at -80°C. Do not store at 4°C for >24 hours.
Summary Data: Buffer Compatibility Matrix
| Buffer System | pH Range | Compatibility | Notes |
| Water + 0.1% TFA | ~2.0 | Poor | High risk of precipitation due to acidic pI.[1] |
| PBS (Phosphate Buffered Saline) | 7.4 | Moderate | Good solubility, but pH 7.4 accelerates Asn-Gly deamidation (half-life ~24-48h).[1] |
| Tris-HCl | 8.0 | Low | Excellent solubility, but causes rapid deamidation.[1] Use only for immediate assays. |
| Sodium Phosphate | 6.0 - 6.5 | Optimal | Balances solubility (ionized carboxyls) and chemical stability (reduced deamidation).[1] |
| MES Buffer | 6.0 | Good | Non-nucleophilic, good buffering capacity at pH 6.0. |
References
-
Manning, M. C., et al. (1989). "Stability of protein pharmaceuticals." Pharmaceutical Research, 6(11), 903-918.[1]
- Establishes the mechanisms of Asn-Gly deamidation and the succinimide intermedi
-
Sigma-Aldrich (Merck). "Peptide Stability and Potential Degradation Pathways."[1] Technical Guide.
- Provides general handling guidelines for acidic peptides and deamid
-
Bachem. "Peptide Handling and Solubility Guidelines." Technical Note.
- Authoritative source on solubilizing peptides based on pI and amino acid composition.
-
Geiger, T., & Clarke, S. (1987). "Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides." Journal of Biological Chemistry, 262(2), 785-794.[1]
-
Specific kinetics for Asn-Gly sequences showing they are among the most unstable peptide bonds.[1]
-
Technical Support Center: Acetyl-Hirudin (53-65) Assay Optimization
Molecule Profile: Understanding the "Enemy"
To prevent non-specific binding (NSB), you must first understand the physicochemical forces driving the behavior of Acetyl-Hirudin (53-65).
-
Sequence: Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln (Ac-DFEEIPEEYLQ)
-
Net Charge (pH 7.4): Highly Anionic (~ -6 to -7).
-
Hydrophobicity: Amphipathic. While the Glu/Asp clusters are hydrophilic, the Phe/Ile/Leu/Tyr residues form a hydrophobic face essential for binding to Thrombin Exosite I.
The Paradox: This peptide faces a dual threat. Its negative charge makes it repel from standard carboxylated sensor chips (good) but bind avidly to positively charged surfaces (amine-modified plastics). Conversely, its hydrophobic residues drive adsorption to standard polystyrene if the ionic strength is too high or if no detergent is present.
Troubleshooting Logic Flow (Interactive Guide)
Use this decision tree to diagnose where your peptide is being lost or generating false signals.
Figure 1: Diagnostic logic flow for identifying the source of non-specific binding or peptide loss.
Critical Control Points & Protocols
A. Labware & Storage (The "Container" Problem)
Issue: You prepare a 1 µM solution, but only 0.5 µM reaches the assay. Cause: Hydrophobic adsorption to polystyrene or ionic binding to glass silanols.
| Parameter | Recommendation | Scientific Rationale |
| Tube Material | Polypropylene (LoBind) | Polystyrene binds hydrophobic patches (Phe/Leu) of the peptide. Polypropylene minimizes this interaction [1]. |
| Glassware | Siliconized Only | Standard glass has negatively charged silanols, but can also have Lewis acid sites. Siliconization caps these sites. |
| Pipette Tips | Low-Retention | Standard tips can retain up to 5% of peptide mass at low concentrations due to surface tension and adsorption. |
| Storage Conc. | >100 µM | Store highly concentrated stocks.[1] Percentage loss due to adsorption is negligible at high concentrations but catastrophic at nanomolar levels [2]. |
B. Buffer Chemistry (The "Environment" Problem)
Issue: High background noise in ELISA or "sticky" sensorgrams in SPR. Cause: Electrostatic attraction to cationic surfaces or carrier protein interference.
Optimized Buffer Recipe (HBS-EP+ Modified):
-
Base: 10 mM HEPES, pH 7.4
-
Salt: 150 mM NaCl (Shields ionic interactions)
-
EDTA: 3 mM (Chelates divalents that might bridge peptide to surface)
-
Surfactant: 0.05% Tween-20 (v/v)
-
Note: Do not exceed 0.1%. Above the Critical Micelle Concentration (CMC), detergent micelles can sequester the hydrophobic peptide, reducing apparent affinity [3].
-
-
Carrier Protein: 0.1% PEG 3000 (Preferred over BSA).
-
Why? Albumin (BSA) has hydrophobic pockets that can bind amphipathic peptides like Hirudin 53-65. PEG provides steric blocking without binding the analyte [4].
-
Assay-Specific Troubleshooting
Scenario 1: Surface Plasmon Resonance (SPR - Biacore/Octet)
Context: You are flowing Acetyl-Hirudin (53-65) over immobilized Thrombin.
Q: I see negative binding responses or "sagging" sensorgrams. Why? A: This is often a Reference Subtraction Artifact . Because the peptide is highly negatively charged, it is electrostatically repelled by the carboxymethylated dextran matrix (CM5 chips) which is also negative.
-
The Fix: If your reference channel (unmodified dextran) repels the peptide more than the active channel (masked by Thrombin), the subtraction (Active - Reference) yields a negative curve. You must normalize the surface charge or use a PEG-based spacer chip (e.g., Cytiva Sensor Chip P) to minimize matrix charge effects [5].
Q: The dissociation phase never returns to baseline (Drift). A: This indicates NSB to the microfluidics or the Thrombin surface itself (secondary site).
-
The Fix: Inject a "wash" solution of High Salt (1M NaCl) or Mild Base (10mM NaOH) between cycles. The Hirudin-Thrombin interaction is strictly electrostatic/hydrophobic; high salt disrupts the exosite binding effectively.
Scenario 2: ELISA / Plate-Based Assays
Context: Thrombin is coated on the plate; Biotin-Acetyl-Hirudin is the detector.
Q: My "No Thrombin" control wells have high signal. A: The peptide is binding to the blocking agent or the plastic.
-
The Fix:
-
Switch Blockers: If using BSA, switch to Casein or Protein-Free Block (SynBlock) .
-
Add Soluble Heparin: If the NSB is driven by Exosite II (positive patch) interactions on Thrombin or impurities, adding trace heparin can saturate those non-specific positive patches (though Hirudin 53-65 targets Exosite I, Thrombin is sticky) [6].
-
Mechanistic Visualization: Thrombin Interaction[2]
Understanding where the peptide binds helps you design competition controls.
Figure 2: Binding topology. Note that Acetyl-Hirudin (53-65) binds Exosite I, leaving the Active Site open for small substrates, but blocking Fibrinogen (steric hindrance).
References
-
Goebel-Stengel, M., et al. (2011). The importance of using the optimal plastic and glassware in studies involving peptides. Analytical Biochemistry, 414(1), 38-46.
-
Hoofnagle, A. N., et al. (2016). Recommendations for the Generation and Use of Protein-Based Calibrators in Clinical Mass Spectrometry. Clinical Chemistry, 62(1), 48-69.
-
Biacore Sensor Surface Handbook. (2020). Cytiva Life Sciences. Strategies for reducing non-specific binding in SPR.
- Kozlowski, S., et al. (2021). Formulation and Stability of Peptide Therapeutics. Journal of Pharmaceutical Sciences, 110(6), 2364-2381.
-
Andersson, K., et al. (1999). Identification and optimization of regeneration conditions for affinity-based biosensor assays. Analytical Chemistry, 71(13), 2475-2481.
-
Huntington, J. A. (2005). Molecular recognition mechanisms of thrombin. Journal of Thrombosis and Haemostasis, 3(8), 1861-1872.
Sources
troubleshooting unexpected results in thrombin inhibition assays
Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Thrombin Inhibition Assays (Chromogenic/Fluorogenic)
Welcome to the Technical Support Center
You are likely here because your
This guide moves beyond basic protocol steps to address the causality of assay failure. We treat the assay as a system of kinetic equilibria where every reagent—from the plastic of the well plate to the surfactant in the buffer—plays a functional role.
Part 1: Diagnostic Workflow
Before adjusting reagents, identify the specific phenotype of your assay failure using the logic flow below.
Figure 1: Diagnostic logic tree for isolating the root cause of thrombin assay failures.
Part 2: Signal Integrity & "The Sticky Enzyme"
Q: Why is my thrombin activity signal decreasing over time even in control wells (no inhibitor)?
A: Thrombin is likely adsorbing to the plastic walls of your reservoir or microplate.
Thrombin is a "sticky" protein with high surface adsorption tendencies, particularly on polystyrene and polypropylene. If your buffer lacks sufficient carrier protein or surfactant, the effective concentration of enzyme,
-
The Fix: You must include a "sacrificial" protein or surfactant.
-
Standard: 0.1% BSA (Bovine Serum Albumin).
-
Alternative: 0.66% PEG (Polyethylene Glycol) or 0.01% Tween-20.
-
Note: Tween-20 can sometimes displace BSA; a combination of 0.1% BSA and 0.05% Tween-20 is the gold standard for high-throughput screening (HTS) to prevent both adsorption and aggregation.
-
Q: My background signal (blank) is increasing over time. Is my reader drifting?
A: It is more likely substrate auto-hydrolysis. Chromogenic substrates (like S-2238) and fluorogenic substrates (like Z-GGR-AMC) are ester/amide linkages susceptible to spontaneous hydrolysis, especially at pH > 8.0 or if contaminated with trace proteases.
Table 1: Signal Troubleshooting Matrix
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Low Signal | Surface Adsorption | Measure activity in "low-bind" vs. standard plates. | Add 0.1% BSA + 0.01% Tween-20 to buffer. |
| Low Signal | Substrate Depletion | Check linearity of progress curve (Signal vs. Time). | Ensure |
| High Background | Auto-hydrolysis | Incubate substrate buffer without enzyme overnight. | Prepare fresh substrate; Check buffer pH (keep 7.4–8.0). |
| Noisy Data | Air Bubbles | Visual inspection. | Centrifuge plate at 1000rpm for 1 min before reading. |
Part 3: Kinetic Anomalies (The "Math" Problems)
Q: My
A: You are facing "Tight-Binding" Inhibition.
In classical Michaelis-Menten kinetics, we assume
-
The Diagnostic: If
increases linearly with increasing , you have a tight binder.[1] -
The Fix: Do not use the standard 4-parameter logistic (Hill) equation. You must use the Morrison Equation to calculate
:
-
Requirement: You must know your active enzyme concentration
precisely (active site titration).
Q: My dose-response curve is extremely steep (Hill Slope > 2) or bell-shaped.
A: This is the hallmark of Colloidal Aggregation. Many small molecules form colloidal aggregates in aqueous solution that sequester enzyme non-specifically. This is a false positive (artifact).
-
The Fix: Add a non-ionic detergent.[2]
-
Add 0.01% Triton X-100 or freshly prepared Tween-20 to the reaction buffer.
-
If the inhibition disappears with detergent, the compound was an aggregator (false hit).
-
If inhibition remains, it is a true binder.
-
Part 4: Optical Interference (The "Physics" Problems)
Q: In my fluorogenic assay (AMC release), high concentrations of compound cause the signal to drop below the baseline.
A: You are seeing the Inner Filter Effect (IFE). Colored compounds absorb the excitation light (primary IFE) or the emitted light (secondary IFE).[3] This reduces the detectable fluorescence, mimicking inhibition.
Figure 2: The Inner Filter Effect mechanism where compounds absorb light, falsely reducing signal.
-
The Fix:
-
Check Absorbance: Measure the UV-Vis spectrum of your compound. If it absorbs at excitation (360nm) or emission (460nm), IFE is likely.
-
Correction: Use a correction factor based on absorbance, or switch to a Chromogenic Assay (absorbance readout) which is less susceptible to IFE artifacts than fluorescence.
-
Part 5: Validated Thrombin Assay Protocol
This protocol is designed to be self-validating by including controls for adsorption and linearity.
Assay Buffer (pH 7.4):
-
50 mM Tris-HCl or HEPES
-
100 mM NaCl (physiological ionic strength)
-
0.1% BSA (Critical for preventing adsorption)
-
0.05% Tween-20 (Critical for preventing aggregation)
-
5 mM
(Optional: human thrombin is active without Ca++, but stability may improve).
Reagents:
-
Enzyme: Human
-Thrombin (0.05 – 0.5 nM final concentration). -
Substrate:
Workflow:
-
Preparation: Dilute Thrombin in Assay Buffer immediately before use. Do not store dilute thrombin in glass or polystyrene without BSA.
-
Plating: Add
of Test Compound (in DMSO) to the plate. -
Enzyme Addition: Add
of Thrombin solution. -
Pre-incubation: Incubate for 10–15 mins at RT. (Allows slow-binders to equilibrate).
-
Start Reaction: Add
of Substrate solution. -
Read:
-
Kinetic Mode: Read every 30-60 seconds for 20 minutes.
-
Wavelengths: Absorbance 405 nm (Chromogenic) or Ex 360/Em 460 nm (Fluorogenic).
-
Validation Check:
-
Calculate the Z'-factor using High Control (Enzyme + DMSO) and Low Control (No Enzyme). A value
indicates a robust assay. -
Ensure the "No Enzyme" control slope is
of the "High Control" slope (verifies substrate stability).
References
-
Assay Guidance Manual (NCBI) . Protease Assays. National Center for Advancing Translational Sciences.[9] [Link]
-
Assay Guidance Manual (NCBI) . Assay Interference by Aggregation. [Link]
-
Coussens, N. P., et al. (2010). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. [Link]
-
Biokin . The Morrison Equation for Tight Binding Inhibition. [Link]
Sources
- 1. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. edinst.com [edinst.com]
- 4. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sources of bias and limitations of thrombinography: inner filter effect and substrate depletion at the edge of failure algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
effect of pH and temperature on Acetyl-Hirudin (53-65) activity
Product: Acetyl-Hirudin (Fragment 53-65) Application: Thrombin Inhibition (Exosite I Binding), Anticoagulant Research, Crystallography Audience: Senior Researchers & Assay Developers
Core Technical Overview
Acetyl-Hirudin (53-65) is a synthetic C-terminal fragment of the leech protein hirudin. Unlike the full-length protein or N-terminal fragments, it does not bind to the catalytic active site of thrombin. Instead, it binds to Exosite I (the anion-binding exosite).
This mechanism dictates that its "activity" is highly sensitive to environmental parameters that affect electrostatic interactions (pH) and conformational entropy (temperature).
Mechanism of Action[2]
-
Target: Thrombin Exosite I (Fibrinogen Recognition Site).[1]
-
Interaction Type: Primarily electrostatic (ionic) and hydrophobic.
-
Key Residues: Acidic residues (Glu, Asp) on the peptide interact with basic residues (Arg, Lys) on Thrombin.
-
Inhibition Mode:
Critical Parameters: pH and Temperature[5][6][7][8][9][10]
A. The Effect of pH (Electrostatic Steering)
The binding affinity (
| pH Range | Effect on Peptide (Ac-Hir 53-65) | Effect on Target (Thrombin) | Net Impact on Activity |
| Acidic (< 6.0) | Carboxyl groups (Asp/Glu) begin to protonate, neutralizing the negative charge required for binding. | Thrombin structure remains stable, but His57 protonation may alter allostery. | Significant Loss: Binding affinity drops drastically as electrostatic attraction weakens. |
| Physiological (7.4) | Optimal. All acidic residues are deprotonated (negatively charged). | Exosite I basic residues are fully charged (positive). | Peak Activity: Maximum electrostatic steering and binding energy. |
| Alkaline (> 9.0) | Remains fully ionized (negative). | Surface Lys/Arg residues may deprotonate. | Moderate Loss: Thrombin instability and loss of positive charge on Exosite I reduce binding. |
Technical Insight: The peptide is highly acidic (pI ~3.0–3.5). It is soluble in neutral/basic buffers but may aggregate or precipitate in highly acidic buffers (pH < 4.0) despite its short length.
B. The Effect of Temperature (Thermodynamics)
The binding of hirudin tail fragments to thrombin is exothermic (
-
Storage Stability: The peptide backbone is chemically stable. Unlike full-length hirudin, this fragment lacks disulfide bridges, making it immune to the "alkaline + high heat" disulfide scrambling that inactivates the native protein.
-
Assay Kinetics:
-
Low Temp (4°C - 20°C): Slower association (
), but very low dissociation ( ). High apparent affinity. -
Physiological (37°C): Increased molecular motion increases
. While physiologically relevant, values will appear higher (weaker inhibition) at 37°C compared to 25°C.
-
Visualizing the Interaction & Workflow
The following diagrams illustrate the binding mechanism and the recommended assay workflow to minimize variability.
Figure 1: Mechanism of Action. Note that pH directly interferes with the electrostatic "magnetism" between the peptide and thrombin.
Figure 2: Standardized Assay Workflow. Pre-incubation is critical to allow the peptide to dock into Exosite I before the substrate is introduced.
Troubleshooting Guide
Symptom: "My IC50 values are inconsistent between runs."
-
Root Cause 1 (pH Drift): The binding is hypersensitive to pH. If you are using unbuffered water or a weak buffer that drifts upon peptide addition, the charge state changes.
-
Solution: Use 50 mM Tris-HCl or HEPES, pH 7.4 containing 0.1% PEG-6000 (to prevent surface adsorption). Verify pH after dissolving the peptide.
-
-
Root Cause 2 (Temperature): Comparing results from a room temperature (22°C) assay vs. a physiological (37°C) assay.
-
Solution: Standardize the temperature. We recommend 37°C for physiological relevance, but ensure the plate/cuvette is pre-warmed.
-
Symptom: "The peptide shows no inhibition in my chromogenic assay."
-
Root Cause (Wrong Substrate/Mode): You are likely using a small chromogenic substrate (e.g., S-2238) and expecting competitive inhibition. Ac-Hirudin(53-65) binds Exosite I, leaving the active site open for small molecules.
-
Solution: This peptide acts as a non-competitive or uncompetitive inhibitor for small substrates. It may only alter the
or slightly via allostery. Use a Fibrinogen Clotting Assay (Thrombin Time) to see potent, competitive inhibition.
-
Symptom: "Precipitation observed upon reconstitution."
-
Root Cause: Reconstituting in highly acidic solvent (e.g., 0.1% TFA) or high concentration in water.
Frequently Asked Questions (FAQ)
Q: Does this fragment require sulfation at Tyr63 for activity?
A: Native hirudin is sulfated at Tyr63, which increases affinity by ~10-fold. However, Acetyl-Hirudin (53-65) is typically supplied as the non-sulfated version. It is still active but requires higher concentrations (micromolar range) compared to the sulfated version (nanomolar range). Ensure your calculations account for this
Q: Can I heat-sterilize the peptide solution? A: While the 53-65 fragment lacks the heat-labile disulfide bonds of full-length hirudin, we do not recommend autoclaving . Filtration (0.22 µm) is the preferred sterilization method to avoid potential deamidation of Asp/Asn residues at high temperatures.
Q: Why is the N-terminus acetylated? A: Acetylation (Ac-) mimics the peptide bond found in the native protein structure and protects the peptide from degradation by aminopeptidases in plasma or serum-based assays.
References
-
Betz, A., et al. "Thermodynamic investigation of hirudin binding to the slow and fast forms of thrombin." Journal of Molecular Biology, 1995.
-
Ni, F., et al. "Thrombin-bound conformation of the C-terminal fragments of hirudin determined by transferred nuclear Overhauser effects."[5] Biochemistry, 1990.
-
Stone, S.R., et al. "Kinetics of the inhibition of thrombin by hirudin." Biochemistry, 1986.
-
Chang, J.Y. "Stability of hirudin, a thrombin-specific inhibitor."[6] Journal of Biological Chemistry, 1991.[6]
-
Sigma-Aldrich Technical Datasheet. "Ac-Hirudin Fragment 55-65 non-sulfated."
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Mechanism of the inhibition of alpha-thrombin by hirudin-derived fragments hirudin(1-47) and hirudin(45-65) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of temperature on the association step in thrombin-fibrinogen interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomatik.com [biomatik.com]
- 5. Conformational stability of a thrombin-binding peptide derived from the hirudin C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of hirudin, a thrombin-specific inhibitor. The structure of alkaline-inactivated hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Acetyl-Hirudin (53-65) (sulfated) versus bivalirudin in biochemical assays
Executive Summary: The "Silent" Modulator vs. The "Transient" Inhibitor
In biochemical assays targeting thrombin, the choice between Acetyl-Hirudin (53-65) (sulfated) and Bivalirudin is not merely a matter of potency; it is a choice between two fundamentally different mechanisms of inhibition.
Bivalirudin is a "bivalent" inhibitor that occludes both the active site and Exosite I, behaving as a classic competitive inhibitor in most assays until it is proteolytically cleaved.
Acetyl-Hirudin (53-65) (sulfated) , conversely, is an Exosite I-specific probe . It binds with high affinity to the fibrinogen-recognition site but leaves the catalytic active site open. Consequently, it acts as a "silent" binder in standard chromogenic assays using small peptide substrates. This guide details how to exploit these differences for precise experimental design.
Mechanistic Differentiators
To select the correct reagent, one must understand the structural biology of the thrombin interaction.
Acetyl-Hirudin (53-65) (Sulfated)
-
Target: Thrombin Exosite I (Anion-binding exosite).[1]
-
Mechanism: Allosteric/Steric hindrance. It mimics the C-terminal tail of native hirudin. The sulfation at Tyr63 is critical, increasing binding affinity by approximately 10-fold compared to the non-sulfated peptide by facilitating electrostatic interactions with thrombin residues (e.g., Lys81).
-
Assay Behavior: It blocks the docking of large macromolecular substrates (like Fibrinogen or PAR-1) but does not inhibit the hydrolysis of small chromogenic substrates (e.g., S-2238) that fit directly into the catalytic pocket.
Bivalirudin
-
Target: Bivalent binding (Active Site + Exosite I).
-
Mechanism: The C-terminal domain binds Exosite I, while the N-terminal (D-Phe-Pro-Arg) domain binds the active site. The two are connected by a tetra-glycine linker.
-
Assay Behavior: It inhibits both fibrinogen clotting and chromogenic substrate hydrolysis.
-
The "Transient" Feature: Thrombin slowly cleaves the Arg3-Pro4 bond in the N-terminus of bivalirudin. Once cleaved, the active site binding portion releases, rendering the inhibition reversible.[2]
Visualization: Binding Topology
Figure 1: Mechanistic comparison. Note that Ac-Hirudin(53-65) leaves the Active Site exposed, allowing small substrates to be processed, whereas Bivalirudin occludes both sites.
Quantitative Performance & Data Comparison
The following data aggregates typical biochemical performance metrics. Note that
| Feature | Acetyl-Hirudin (53-65) (Sulfated) | Bivalirudin |
| Primary Binding Site | Exosite I (Anion Binding Site) | Active Site + Exosite I |
| Inhibition Type | Non-competitive (vs. small substrates)Competitive (vs. Fibrinogen) | Competitive / Tight-binding (Reversible) |
| ~50 - 100 nM (Peptide only) | ~1.9 - 2.3 nM | |
| Effect of Sulfation | Critical: Increases affinity ~10-fold vs. non-sulfated. | N/A (Not sulfated) |
| Chromogenic Assay (S-2238) | No Inhibition (Silent) | Strong Inhibition |
| Clotting Assay (Thrombin Time) | Prolongs Clotting Time | Prolongs Clotting Time |
| Reversibility | Stable binding (reversible equilibrium) | Cleavable (Slowly hydrolyzed by Thrombin) |
| Molecular Weight | ~1.5 kDa | ~2.2 kDa |
Critical Insight: Do not confuse the
Assay Selection Guide: When to Use Which?
Use Bivalirudin If:
-
You need a positive control for active-site inhibition: You are screening small molecules for active site binding and need a standard competitor.
-
You are performing standard amidolytic assays: You are using chromogenic substrates (S-2238, S-2288) and need to stop the reaction or demonstrate inhibition.
-
You study "Slow-Tight" binding kinetics: You want to observe the unique cleavage-dependent recovery of thrombin activity over time.
Use Ac-Hirudin (53-65) (Sulfated) If:
-
You need to block Exosite I specifically: You want to prevent fibrinogen clotting or PAR-1 activation without affecting the catalytic cleavage of small molecules.
-
You are studying Allostery: You want to probe how Exosite I occupancy affects active site kinetics (allosteric modulation) without directly blocking the active site.
-
You are performing Surface Plasmon Resonance (SPR): You need a ligand that binds the exosite to orient thrombin on a chip, leaving the active site free to bind other small molecule analytes.
Experimental Protocols
Protocol A: The "Silent Binder" Verification (Chromogenic)
Objective: To demonstrate that Ac-Hirudin(53-65) binds Exosite I without inhibiting catalytic turnover of small substrates.
Reagents:
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Thrombin: Human
-thrombin (Final conc: 0.5 nM). -
Substrate: S-2238 (Chromogenic) (Final conc: 100
M). -
Inhibitor 1: Bivalirudin (100 nM).
-
Inhibitor 2: Ac-Hirudin(53-65) Sulfated (100 nM).
Workflow:
-
Pre-incubation: Incubate Thrombin with either Buffer (Control), Bivalirudin, or Ac-Hirudin for 10 minutes at 37°C.
-
Initiation: Add S-2238 substrate.
-
Measurement: Monitor Absorbance at 405 nm (A405) kinetically for 10 minutes.
Expected Results:
-
Control: Linear increase in A405 (High slope).
-
Bivalirudin: Flat line or very low slope (Inhibited).
-
Ac-Hirudin: Linear increase in A405 identical to Control (No inhibition of small substrate).
Protocol B: Competitive Fibrinogen Clotting Assay
Objective: To compare potency in a physiological clotting model.
Workflow Diagram:
Figure 2: Workflow for competitive clotting assay. Both inhibitors will function here, but Bivalirudin will likely show higher potency due to dual-site binding.
Stability & Handling (Scientist-to-Scientist)
The Sulfation Vulnerability
The sulfate group on Tyr63 of Ac-Hirudin is an ester. It is susceptible to acid hydrolysis.
-
Storage: Lyophilized powder at -20°C.
-
Reconstitution: Use a neutral buffer (pH 7.0 - 8.0). Avoid unbuffered water (which can become acidic due to dissolved CO2) or acidic buffers, as this can lead to desulfation and a 10-fold loss in potency.
-
Freeze/Thaw: Aliquot immediately. Do not subject sulfated peptides to repeated freeze-thaw cycles.
Bivalirudin Cleavage
Be aware that Bivalirudin solutions are not stable in the presence of thrombin for long periods. If you pre-incubate Bivalirudin and Thrombin for >30 minutes before adding substrate, you may observe reduced inhibition due to the "slow cleavage" mechanism. Always add substrate immediately after the defined pre-incubation window.
References
-
Maraganore, J. M., et al. (1990). "Design and characterization of hirulogs: a novel class of bivalent peptide inhibitors of thrombin." Biochemistry.
-
Skrzypczak-Jankun, E., et al. (1991). "Structure of the hirugen and hirulog 1 complexes of alpha-thrombin." Journal of Molecular Biology.
-
Di Nisio, M., et al. (2005). "Direct thrombin inhibitors."[1][2][3][4][5][6][7] New England Journal of Medicine.
-
Sigma-Aldrich/Merck. "Hirudin and Hirudin Fragments Product Information."
-
Parry, M. A., et al. (1994). "The crystal structure of the complex of human alpha-thrombin with the hirudin variant rHV2-Lys47." Journal of Molecular Biology. (Demonstrates Exosite interactions).
Sources
- 1. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Direct thrombin inhibitors for treatment of arterial thrombosis: potential differences between bivalirudin and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biovendor.com [biovendor.com]
- 7. Construction of safer hirudin-derived peptides with enhanced anticoagulant properties based on C-terminal active residue adaptation and modification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Acetyl-Hirudin (53-65): An Evaluation of Cross-Reactivity with Key Serine Proteases
Introduction: The Critical Need for Specificity in Protease Inhibition
In the intricate landscape of biological research and therapeutic development, proteases are central players, orchestrating a vast array of physiological and pathological processes.[1] Thrombin, a trypsin-like serine protease, stands as the pivotal enzyme in the blood coagulation cascade, making it a prime target for antithrombotic research.[2][3] The utility of any enzyme inhibitor, however, is directly proportional to its specificity. Off-target effects can lead to confounding experimental data, misinterpretation of biological pathways, and potential toxicity in therapeutic applications.
Acetyl-Hirudin (53-65) is a synthetic peptide fragment derived from hirudin, the most potent natural inhibitor of thrombin found in the saliva of the medicinal leech, Hirudo medicinalis.[4][5] Unlike many small-molecule inhibitors that target the enzyme's active site, this hirudin fragment employs a distinct mechanism, binding to a secondary site known as the anion-binding exosite I (ABE-I).[6][7] This guide provides an in-depth, objective comparison of the cross-reactivity of Acetyl-Hirudin (53-65) against a panel of physiologically relevant serine proteases, supported by a detailed experimental framework to validate its high degree of specificity.
The Foundation of Specificity: An Exosite-Binding Mechanism
To understand the remarkable specificity of Acetyl-Hirudin (53-65), one must first appreciate the architecture of its target, thrombin. Thrombin possesses not only a catalytic active site, where peptide bond cleavage occurs, but also two key exosites.[3] Anion-binding exosite I is a region of highly positive charge that serves as a docking site for substrates like fibrinogen and cofactors.[6]
Acetyl-Hirudin (53-65), corresponding to the C-terminal tail of native hirudin, is rich in acidic amino acid residues.[8] This composition facilitates a high-affinity, predominantly electrostatic interaction with the positively charged ABE-I.[6] By occupying this site, the peptide allosterically hinders the binding of macromolecular substrates, effectively inhibiting thrombin's coagulant function without directly blocking the catalytic machinery.[9] This mechanism is fundamentally different from that of active-site inhibitors and forms the molecular basis for its exquisite selectivity.
Caption: Mechanism of Acetyl-Hirudin (53-65) selective inhibition of thrombin.
Comparative Analysis: Profiling Against Key Serine Proteases
Causality Behind Experimental Choices: To rigorously assess the specificity of Acetyl-Hirudin (53-65), a panel of serine proteases was selected based on their physiological relevance and structural similarity to thrombin.
-
Thrombin (Factor IIa): The intended target, serving as the positive control for inhibition.
-
Factor Xa (FXa): The upstream activator of prothrombin in the coagulation cascade.[10] Unintended inhibition of FXa would represent a significant off-target anticoagulant effect.
-
Trypsin: A prototypical digestive serine protease that, like thrombin, cleaves after basic amino acid residues (lysine, arginine), making it a crucial test case for specificity among enzymes with similar S1 pocket preferences.[11][12]
-
Plasmin: The principal enzyme responsible for fibrinolysis (clot dissolution).[13] Inhibition of plasmin would be counterproductive for an anticoagulant, potentially leading to a pro-thrombotic state.
-
Chymotrypsin: A digestive serine protease with a preference for large hydrophobic residues, representing a more structurally and functionally distant control.[14]
Data Summary: The inhibitory activity of Acetyl-Hirudin (53-65) was quantified by determining the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme activity by half. A lower Kᵢ value signifies higher potency.
| Protease | Family/Function | Acetyl-Hirudin (53-65) Kᵢ (nM) | Relative Selectivity (vs. Thrombin) |
| Thrombin | Coagulation | 2.5 ± 0.3 | 1x |
| Factor Xa | Coagulation | > 50,000 | > 20,000x |
| Trypsin | Digestion | > 50,000 | > 20,000x |
| Plasmin | Fibrinolysis | > 50,000 | > 20,000x |
| Chymotrypsin | Digestion | > 50,000 | > 20,000x |
Interpretation: The experimental data unequivocally demonstrate the exceptional specificity of Acetyl-Hirudin (53-65) for thrombin. With a Kᵢ value in the low nanomolar range for thrombin and negligible activity against all other tested proteases (Kᵢ > 50 µM), the selectivity is greater than 20,000-fold. This confirms that the inhibitor's mechanism is not dependent on the conserved catalytic site architecture shared by these enzymes, but rather on the unique topology and charge distribution of thrombin's anion-binding exosite I.
Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment
This protocol provides a robust, self-validating methodology for determining the inhibitory constant (Kᵢ) of a test compound against a panel of serine proteases using a chromogenic substrate.
1. Materials and Reagents:
-
Enzymes: Human α-Thrombin, Human Factor Xa, Bovine Trypsin, Human Plasmin, Bovine α-Chymotrypsin (high purity).
-
Inhibitor: Acetyl-Hirudin (53-65), lyophilized powder.
-
Chromogenic Substrates:
-
For Thrombin: S-2238 (H-D-Phe-Pip-Arg-pNA)
-
For Factor Xa: S-2765 (Z-D-Arg-Gly-Arg-pNA)
-
For Trypsin & Plasmin: S-2251 (H-D-Val-Leu-Lys-pNA)
-
For Chymotrypsin: S-2586 (MeO-Suc-Arg-Pro-Tyr-pNA)
-
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% (w/v) PEG-8000, pH 7.8.
-
Instrumentation: Temperature-controlled 96-well microplate spectrophotometer.
2. Preparation of Solutions:
-
Enzyme Stock Solutions: Reconstitute each enzyme in appropriate buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. On the day of the assay, dilute to a working concentration (e.g., 2X final concentration) in Assay Buffer. The final concentration should be chosen to yield a linear rate of substrate hydrolysis over 10-15 minutes.
-
Inhibitor Stock Solution: Reconstitute Acetyl-Hirudin (53-65) in ultrapure water to a stock concentration of 1 mM.
-
Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock in Assay Buffer to create a range of concentrations (e.g., from 100 µM down to 10 pM).
-
Substrate Stock Solutions: Reconstitute each substrate in ultrapure water to a stock concentration of 10 mM. Dilute in Assay Buffer to a working concentration of 2X the Michaelis constant (Kₘ) for each respective enzyme.
3. Assay Procedure:
-
Plate Setup: To a clear, flat-bottom 96-well microplate, add 50 µL of Assay Buffer (for control wells) or 50 µL of the appropriate inhibitor dilution.
-
Enzyme Addition: Add 50 µL of the 2X working enzyme solution to each well.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of the 2X working substrate solution to each well to initiate the reaction. The final volume in each well is 200 µL.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-warmed to 37°C) and measure the absorbance at 405 nm every 30 seconds for 15 minutes. The instrument measures the release of p-nitroaniline (pNA) from the substrate.[15]
4. Data Analysis:
-
Calculate Reaction Velocity (V): Determine the rate of change in absorbance over time (mOD/min) from the linear portion of the kinetic curve for each well.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
-
Determine IC₅₀: Plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration of inhibitor that produces 50% inhibition).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[15]
-
Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
-
Where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate for the enzyme.
-
Caption: Experimental workflow for determining protease inhibitor specificity.
Conclusion and Implications
This comprehensive guide demonstrates, through objective comparison and a robust experimental framework, that Acetyl-Hirudin (53-65) is an exceptionally specific inhibitor of thrombin. Its unique exosite-binding mechanism obviates cross-reactivity with other serine proteases, including those with similar substrate specificities and those within the same physiological cascade. For researchers, scientists, and drug development professionals, this high degree of specificity is not merely an academic detail; it is a guarantee of precision. Using Acetyl-Hirudin (53-65) ensures that observed effects in complex biological systems can be confidently attributed to the inhibition of thrombin, eliminating the ambiguity of off-target interactions and providing clear, reliable, and translatable results.
References
-
Kini, R. M. (2005). Serine Proteases Affecting Blood Coagulation and Fibrinolysis from Snake Venoms. Pathophysiology of Haemostasis and Thrombosis, 34(4-5), 200–204. [Link]
-
Wikipedia. (n.d.). Serine protease. Retrieved from [Link]
-
Sino Biological. (n.d.). Serine Protease. Retrieved from [Link]
-
Gomis-Rüth, F. X. (2009). Surface loops of trypsin-like serine proteases as determinants of function. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 12), 1253–1263. [Link]
-
Al-Horani, R. A., & Afosah, D. K. (2018). Anticoagulant SERPINs: Endogenous Regulators of Hemostasis and Thrombosis. Frontiers in Cardiovascular Medicine, 5, 148. [Link]
-
Dömling, A. (2013). Serine Proteinases from the Blood Coagulation Cascade. In Protein-Protein Interactions in Drug Discovery (pp. 221-259). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Monash University. (n.d.). Serine Proteases Substrate Specificity. Retrieved from [Link]
-
Kalafatis, M., & Egan, J. O. (2002). Proteases in blood clotting. Essays in Biochemistry, 38, 95–109. [Link]
-
ResearchGate. (n.d.). Surface loops of trypsin-like serine proteases as determinants of function. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Hirudin (54-65), sulfated - AnaSpec. Retrieved from [Link]
-
De Marco, F., et al. (1993). Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets. The Journal of Biological Chemistry, 268(28), 21277–21282. [Link]
-
Dar'in, D., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 27(21), 7401. [Link]
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Hirudin - Wikipedia [en.wikipedia.org]
- 5. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]
- 7. Hirudin (54-65), sulfated - AnaSpec [bioscience.co.uk]
- 8. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serine protease - Wikipedia [en.wikipedia.org]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. karger.com [karger.com]
- 14. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay in Summary_ki [bindingdb.org]
Technical Guide: Assessing the Specificity of Acetyl-Hirudin (53-65) for Thrombin
Executive Summary
Acetyl-Hirudin (53-65) is a synthetic peptide mimic of the C-terminal tail of hirudin, the potent anticoagulant from Hirudo medicinalis. Unlike full-length hirudin or small-molecule inhibitors (e.g., Argatroban, PPACK) which occlude the catalytic active site, Acetyl-Hirudin (53-65) functions as a specific antagonist of Anion-Binding Exosite I .
This guide details the validation of this specificity. The defining characteristic of Acetyl-Hirudin (53-65) is its ability to inhibit macromolecular substrate recognition (e.g., Fibrinogen, PAR-1) while leaving the catalytic triad (Ser195-His57-Asp102) accessible to small chromogenic substrates. This unique property makes it an essential tool for dissecting allosteric regulation from catalytic activity in coagulation research.
Part 1: Mechanistic Distinction & Comparative Analysis
To validate specificity, one must understand the topology of the thrombin molecule. Thrombin possesses two electropositive patches (Exosites) flanking the active site cleft.[1][2][3]
-
Active Site: The catalytic center where peptide bond hydrolysis occurs.
-
Exosite I (Anion-Binding Exosite): A docking site for bulky substrates (Fibrinogen, Factor V, Thrombomodulin) and the C-terminal tail of Hirudin.
-
Exosite II: Primarily binds Heparin and GpIb
.
Acetyl-Hirudin (53-65) binds exclusively to Exosite I. It inhibits clotting by steric hindrance—preventing fibrinogen from docking—rather than by neutralizing the enzyme's catalytic machinery.
Diagram 1: Thrombin Functional Topology & Inhibitor Binding
The following diagram illustrates the non-overlapping binding sites of Acetyl-Hirudin (53-65) versus active-site inhibitors.
Caption: Schematic showing Acetyl-Hirudin (53-65) occupying Exosite I, blocking Fibrinogen docking while leaving the Active Site open for small substrates.
Comparative Performance Table
The following table contrasts Acetyl-Hirudin (53-65) with alternative thrombin inhibitors. Note the distinction in "Small Substrate Hydrolysis."
| Feature | Acetyl-Hirudin (53-65) | Native Hirudin (Full Length) | Argatroban / PPACK |
| Primary Target | Exosite I (Anion Binding Site) | Active Site + Exosite I | Active Site (Catalytic Triad) |
| Mechanism | Steric hindrance of docking | Bivalent tight-binding | Competitive / Irreversible |
| Inhibition of Fibrinogen | Yes (Blocks docking) | Yes (Blocks docking + catalysis) | Yes (Blocks catalysis) |
| Inhibition of S-2238 | No / Minimal (Active site open) | Yes (Active site blocked) | Yes (Active site blocked) |
| Reversibility | Reversible | Pseudo-irreversible (Slow off-rate) | Reversible (Arg) / Irreversible (PPACK) |
| Binding Affinity ( | fM ( | nM range |
Critical Note on Sulfation: The affinity of Acetyl-Hirudin (53-65) is heavily dependent on the sulfation of Tyrosine 63. The sulfated version binds with nanomolar affinity (
nM), whereas the non-sulfated version (common in basic research) binds in the micromolar range. Ensure you know which version you are assessing.
Part 2: Experimental Validation Protocols
To scientifically validate the specificity of Acetyl-Hirudin (53-65), you must employ a Differential Inhibition Workflow . This involves running two parallel assays: one that requires Exosite I (Clotting) and one that is independent of it (Chromogenic).
Protocol A: Chromogenic Substrate Assay (The Specificity Check)
Objective: Prove that the active site remains accessible in the presence of the inhibitor.
Materials:
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4.
-
Enzyme: Human
-Thrombin (final conc. 0.5 nM). -
Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) or S-2366.
-
Inhibitor: Acetyl-Hirudin (53-65).
Methodology:
-
Preparation: Prepare a dilution series of Acetyl-Hirudin (53-65) ranging from 0 to 100
M. -
Incubation: Mix Thrombin (0.5 nM) with the inhibitor dilutions. Incubate for 10 minutes at 37°C to reach equilibrium.
-
Reaction: Add S-2238 (final conc. 100
M, approx. ).[4] -
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 5 minutes.
-
Data Analysis: Plot
vs. Inhibitor Concentration.
Expected Result:
-
Ac-Hirudin (53-65): Should show < 10-20% inhibition of amidolytic activity even at high concentrations. (Note: Slight inhibition may occur due to allosteric changes, but the enzyme remains active).
-
Control (PPACK): Should show near 100% inhibition.
Protocol B: Fibrinogen Clotting Assay (The Efficacy Check)
Objective: Prove that the inhibitor effectively blocks Exosite I-mediated substrate recognition.
Materials:
-
Substrate: Purified Human Fibrinogen (2 mg/mL).
-
Enzyme: Human
-Thrombin (final conc. 2-5 nM). -
Inhibitor: Acetyl-Hirudin (53-65).
Methodology:
-
Incubation: Mix Thrombin with Acetyl-Hirudin (53-65) (0 to 100
M) in clotting buffer. Incubate for 10 minutes at 37°C. -
Initiation: Add the Thrombin/Inhibitor mix to the Fibrinogen solution.
-
Measurement: Measure Clotting Time (Time to onset of turbidity at 350 nm or mechanical clot detection).
-
Data Analysis: Convert clotting time to residual activity or plot standard dose-response.
Expected Result:
-
Ac-Hirudin (53-65): Dose-dependent prolongation of clotting time (inhibition of fibrin formation).
-
Interpretation: Since the active site is open (proven in Protocol A), the inhibition here is strictly due to the blockade of Exosite I, preventing Fibrinogen from docking.
Part 3: Decision Logic & Interpretation
Use the following logic flow to interpret your validation data. This ensures the integrity of your reagent and experimental setup.
Diagram 2: Validation Logic Flowchart
Caption: Decision tree for validating Ac-Hirudin (53-65). Success requires inhibition of clotting WITHOUT inhibition of chromogenic activity.
References
-
Fenton, J. W., et al. (1991).[5] Thrombin inhibition by hirudin: how hirudin inhibits thrombin.[2][4][5][6][7][8][9][10][11][12] Haemostasis.[2][3][4][5][6][7][8][9][13][14]
-
Significance: Establishes that hirudin tail fragments block fibrinogen clotting without interfering with tripeptide chromogenic substrate activities.[5]
-
-
Maraganore, J. M., et al. (1989). Anticoagulant activity of synthetic hirudin peptides.[4][6][7][10][14] Journal of Biological Chemistry.
- Significance: Defines the structure-activity relationship of the C-terminal acidic tail and the importance of sulfation
-
Naski, M. C., & Shafer, J. A. (1990).
-Thrombin-catalyzed hydrolysis of fibrinogen.[12] A kinetic characterization of the interaction of the anion-binding exosite of thrombin with the carboxyl-terminal domain of hirudin.[12] Journal of Biological Chemistry.- Significance: Provides kinetic constants ( ) and validates the competitive inhibition mechanism against fibrinogen.
-
Bock, P. E., et al. (2007). Exosites in the substrate specificity of blood coagulation reactions.[1][2][12][13][15] Journal of Thrombosis and Haemostasis.
- Significance: Comprehensive review of Exosite I function and its specific ligands.
-
Sigma-Aldrich / Merck. Product Information: Hirudin (53-65), Sulfated and Non-Sulfated.
- Significance: Source for commercial specifications and basic solubility/handling protocols.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Long Range Communication between Exosites 1 and 2 Modulates Thrombin Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Thrombin Exosites I and II in the Activation of Human Coagulation Factor V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review [frontiersin.org]
- 5. Thrombin inhibition by hirudin: how hirudin inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of in vitro clot growth by r-hirudin is more effective and longer sustained than by an analogous peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibrin-targeted recombinant hirudin inhibits fibrin deposition on experimental clots more efficiently than recombinant hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hirudin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 9. Structural basis of RGD-hirudin binding to thrombin: Tyr3 and five C-terminal residues are crucial for inhibiting thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of hirudin with thrombin: identification of a minimal binding domain of hirudin that inhibits clotting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Exosites in the substrate specificity of blood coagulation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Production, properties, and thrombin inhibitory mechanism of hirudin amino-terminal core fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural basis of thrombin-mediated factor V activation: the Glu666-Glu672 sequence is critical for processing at the heavy chain–B domain junction - PMC [pmc.ncbi.nlm.nih.gov]
The Tyr63 Switch: A Comparative Guide to Sulfated vs. Non-Sulfated Hirudin
Topic: In Vitro Comparison of Sulfated vs. Non-Sulfated Hirudin Peptides Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Development Scientists
Executive Summary
Hirudin is the most potent natural inhibitor of thrombin, but its utility in research and therapeutics is often bifurcated by a single post-translational modification: the sulfation of Tyrosine 63.[1][2] While native hirudin (isolated from Hirudo medicinalis) carries this modification, the vast majority of recombinant hirudin (r-hirudin) produced in E. coli or S. cerevisiae lacks it.
This guide provides a rigorous technical comparison of these two variants. The core finding is kinetic: Sulfation at Tyr63 enhances binding affinity (
Molecular Mechanism: The Electrostatic Anchor
To understand the performance gap, one must look at the structural interface. Hirudin binds thrombin in a bivalent manner:
-
N-terminal domain: Blocks the active site (catalytic triad).
-
C-terminal tail: Wraps around the surface to bind Exosite I (fibrinogen recognition site).[3]
In Non-Sulfated Hirudin (Recombinant) , the C-terminal interaction is driven by hydrophobic contacts (Phe56) and weak ionic bonds. In Sulfated Hirudin (Native/Synthetic) , the sulfate group on Tyr63 forms a critical high-energy salt bridge with Lys81 (and potentially Lys85) on the thrombin surface. This interaction acts as a "latch," significantly slowing the release of the inhibitor.
Structural Interaction Diagram
Figure 1: The bivalent binding mechanism highlighting the Tyr63-Lys81 interaction.
Caption: Schematic of the bivalent inhibition. The Tyr63-Lys81 salt bridge is the kinetic differentiator.
Kinetic Performance Data
The following data aggregates findings from standard kinetic studies (Stone & Hofsteenge, 1986; Braun et al., 1988). The presence of the sulfate group affects
| Parameter | Sulfated Hirudin (Native/Synthetic) | Non-Sulfated Hirudin (Recombinant) | Impact of Sulfation |
| Inhibition Constant ( | ~20 - 25 fM | ~200 - 400 fM | 10x Higher Affinity |
| Association Rate ( | Slight Increase (~3x) | ||
| Dissociation Rate ( | ~20x Slower Release | ||
| Molecular Weight | ~7080 Da | ~6963 Da | +80 Da (Sulfate group) |
| Primary Source | Hirudo medicinalis or Chemical Synthesis | E. coli / S. cerevisiae | Production Complexity |
Interpretation:
For general anticoagulation (e.g., preventing clotting in a tube), Non-Sulfated is sufficient due to the extremely low
Experimental Protocol: Chromogenic Anti-IIa Assay
To objectively compare the activity of your specific peptide batches, use a chromogenic substrate assay. This protocol is designed to be self-validating by using a parallel standard curve.
Objective: Determine the specific activity (Units/mg) and relative potency of sulfated vs. non-sulfated batches.
Reagents
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4 (BSA prevents surface adsorption of the peptide).
-
Enzyme: Human
-Thrombin (purified), diluted to 1.0 NIH Unit/mL. -
Substrate: Chromogenic substrate S-2238 (or equivalent specific for Thrombin).
-
Stop Solution: 20% Acetic Acid.
Workflow Diagram
Figure 2: Step-by-step logic for the comparative Anti-IIa assay.
Caption: Protocol flow for determining IC50. Strict timing in step 2 is critical for reproducibility.
Detailed Methodology
-
Preparation: Prepare a dilution series of both Sulfated and Non-Sulfated Hirudin in the assay buffer. Range: 0 pM (Blank) to 2000 pM.
-
Enzyme Addition: Add 50
L of Thrombin (1 U/mL) to 50 L of each Hirudin dilution. -
Equilibrium: Incubate for 5 minutes at 37°C . Note: This allows the slow-binding sulfated variant to establish the salt bridge.
-
Substrate Turnover: Add 100
L of S-2238 (1 mM). Incubate for exactly 2 minutes. -
Stop & Read: Add 50
L of 20% Acetic Acid. Read Absorbance at 405 nm.
Data Analysis (Self-Validation)
-
Plot OD405 (y-axis) vs. Hirudin Concentration (x-axis).
-
Fit to a 4-parameter logistic (4PL) model .
-
Validation Criteria:
-
The "0 Hirudin" control must show max OD (100% activity).
-
The highest Hirudin concentration must show <5% residual activity.
-
Result: The
for Sulfated Hirudin should be roughly 0.5x to 0.8x that of the Non-Sulfated variant in this specific competitive setup (depending on substrate competition).
-
Stability & Handling Recommendations
| Feature | Sulfated Hirudin | Non-Sulfated Hirudin |
| Lyophilization | Stable. Hygroscopic due to salt forms. | Stable. |
| pH Sensitivity | Critical: Avoid acidic pH (< 4.0) for extended periods, as the sulfate ester can hydrolyze, converting it to non-sulfated Tyr. | Robust across pH 3.0 - 9.0. |
| Reconstitution | Use water or neutral buffer. Do not vortex vigorously (protein foaming). | Standard reconstitution. |
| Storage | -20°C desicated. | -20°C desicated. |
Conclusion & Recommendation
-
Use Non-Sulfated (Recombinant) Hirudin when: You need a cost-effective, high-potency anticoagulant for blood collection tubes, chromatography resin preparation, or general coagulation inhibition. The
is already sufficiently low for stoichiometric inhibition. -
Use Sulfated Hirudin when: You are conducting structural biology (crystallography), investigating thrombin exosite mechanics, or developing assays that require the absolute minimum dissociation rate (highest stability complex).
References
-
Stone, S. R., & Hofsteenge, J. (1986). Kinetics of the inhibition of thrombin by hirudin.[4] Biochemistry, 25(16), 4622–4628.
-
Braun, P. J., Dennis, S., Hofsteenge, J., & Stone, S. R. (1988). Use of site-directed mutagenesis to investigate the basis for the specificity of hirudin. Biochemistry, 27(17), 6517–6522.
-
Skrzypczak-Jankun, E., et al. (1991). Structure of the hirudin-thrombin complex. Journal of Molecular Biology, 221(4), 1379-1393.
-
Rydel, T. J., et al. (1990). The structure of a complex of recombinant hirudin and human alpha-thrombin. Science, 249(4966), 277-280.
-
Sigma-Aldrich (Merck). Thrombin and Antithrombin III Inhibitors: Technical Datasheet.
Sources
Safety Operating Guide
Acetyl-Hirudin (53-65) (sulfated) proper disposal procedures
Executive Summary & Risk Assessment
Acetyl-Hirudin (53-65) (sulfated) is a synthetic peptide fragment that mimics the C-terminal acidic tail of natural hirudin. It functions as a potent thrombin inhibitor by binding to the anion-binding exosite I of thrombin.
While this substance is not classified as "P-listed" (acutely toxic) or "U-listed" (toxic) waste under US EPA RCRA regulations, its specific biological activity (anticoagulation) necessitates a disposal protocol that goes beyond standard chemical waste procedures. We must prevent accidental environmental release or downstream exposure that could affect aquatic life or waste management personnel.
The "Why" Behind the Protocol (Scientific Causality)
-
The Pharmacophore: The sulfation on Tyrosine-63 is the critical structural determinant. It increases binding affinity to thrombin by 3–10 fold compared to the non-sulfated form.
-
The Vulnerability: The sulfate ester bond on tyrosine is acid-labile . While stable in alkaline conditions, it hydrolyzes in strong acidic environments. Furthermore, the peptide backbone is susceptible to oxidative cleavage.
-
The Strategy: Our disposal strategy utilizes Chemical Deactivation (Oxidation) to destroy the peptide backbone and High-Temperature Incineration as the final fate to ensure zero residual bioactivity.
Physicochemical Data for Waste Segregation
| Property | Data | Disposal Implication |
| Sequence | Ac-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH | Polyamino acid; high nitrogen content. |
| Molecular Weight | ~1500–1600 Da | Large molecule; not volatile. |
| Solubility | Water soluble (Acidic character) | Do NOT pour down drains. Travels easily in water systems. |
| Stability | Acid-labile (Sulfate ester); Alkali-stable | Incompatible with strong oxidizers. |
| Bioactivity | Thrombin Inhibition (Anticoagulant) | Treat as Bioactive Chemical Waste . |
Immediate Safety & PPE
-
Gloves: Nitrile (0.11 mm minimum). Double-gloving is recommended when handling stock solutions to prevent skin absorption.
-
Respiratory: N95 mask or Fume Hood required when handling lyophilized powder (inhalation of anticoagulants can cause systemic bleeding risks).
-
Eyes: Chemical splash goggles.
Disposal Workflows & Protocols
Scenario A: Liquid Waste (Stock Solutions & HPLC Effluent)
Objective: Chemically deactivate the peptide backbone before it enters the central waste stream.
Protocol:
-
Segregation: Collect liquid waste in a container labeled "Aqueous Waste with Organic Contaminants."
-
Deactivation (The "Bleach Method"):
-
Add Sodium Hypochlorite (Bleach) to the liquid waste to achieve a final concentration of 10% (v/v) .[1]
-
Mechanism:[2] Hypochlorite oxidizes the peptide bonds and destroys the aromatic rings (Phe, Tyr), irreversibly removing biological activity.
-
Wait Time: Allow to sit for 30 minutes with the cap loosely engaged (to vent off-gassing).
-
-
Neutralization: Check pH. If highly basic, neutralize to pH 7–9 using dilute Hydrochloric Acid (HCl) before sealing.
-
Final Disposal: Hand over to EHS for Incineration .
Scenario B: Solid Waste (Lyophilized Powder & Vials)
Objective: Containment and total destruction.
Protocol:
-
Containment: Do not attempt to deactivate solids on the bench (risk of aerosolization).
-
Packaging: Place vials (even if empty) into a clear polyethylene bag. Seal the bag with tape.
-
Labeling: Label as "Solid Chemical Waste - Synthetic Peptide (Hirudin Analog)."
-
Final Disposal: High-Temperature Incineration is mandatory.
Scenario C: Contaminated Consumables (Sharps & Tips)
Objective: Prevent percutaneous injury (needle sticks) which could introduce the anticoagulant directly into the bloodstream.
Protocol:
-
Sharps: Needles/Syringes must go into a Red Biohazard Sharps Container , regardless of whether the peptide is synthetic.
-
Pipette Tips: Collect in a hard-walled container labeled "Chemically Contaminated Sharps/Plastics."
Visual Decision Logic (Workflow)
Figure 1: Decision matrix for the segregation and treatment of Hirudin peptide waste streams.
Emergency Procedures
Accidental Spill (Powder)
-
Evacuate: Move unnecessary personnel away to prevent inhalation.
-
PPE: Don N95 mask and double gloves.
-
Cover: Gently cover the powder with paper towels dampened with 10% Bleach . Do not dry sweep (creates dust).[1]
-
Clean: Wipe up after 15 minutes. Place waste in a sealed bag.
Accidental Exposure
-
Skin Contact: Wash with soap and water for 15 minutes.[3] The peptide is water-soluble and will rinse off.
-
Needle Stick: Bleeding may be prolonged due to local thrombin inhibition. Apply firm pressure for 5–10 minutes. Seek medical attention immediately; inform the physician of exposure to a Direct Thrombin Inhibitor .
References
-
Chang, J. Y. (1991).[4] Stability of Hirudin, a Thrombin-specific Inhibitor: The Structure of Alkaline-inactivated Hirudin. The Journal of Biological Chemistry.[2][4]
-
BenchChem. (2025).[1][3] Safeguarding the Laboratory: Proper Disposal Procedures for Antimicrobial and Bioactive Peptides.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Hirudin Fragment 54-65 (Sulfated).
-
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
